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  • Product: 6-Oxa-2-azaspiro[3.5]nonane hemioxalate
  • CAS: 1523606-37-2

Core Science & Biosynthesis

Foundational

The Azaspiro[3.5]nonane Scaffold in Modern Drug Discovery: Biological Activity, Bioisosterism, and Therapeutic Potential

Executive Summary: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings frequently results in compounds with poor aqueous solubility, high l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on planar, sp2 -hybridized aromatic rings frequently results in compounds with poor aqueous solubility, high lipophilicity, and off-target promiscuity. The strategic incorporation of the azaspiro[3.5]nonane scaffold represents a foundational shift toward three-dimensional, sp3 -rich architectures—a concept widely known as "escaping flatland"[1],[2].

By replacing traditional flat moieties (such as piperidines, piperazines, or morpholines) with a spirocyclic core, we induce strict conformational rigidity. The causality here is thermodynamic and metabolic:

  • Thermodynamic Binding: The rigidity of the spiro-junction pre-organizes the molecule, significantly reducing the entropic penalty typically incurred during target binding[1]. The orthogonal arrangement of the rings projects functional groups into distinct 3D vectors, enabling highly specific interactions within complex binding pockets.

  • Metabolic Stability: The removal of metabolically labile benzylic or α -amine C-H bonds, coupled with an increased Fsp3​ fraction, directly causes a reduction in LogD and an increase in aqueous solubility, fundamentally shielding the molecule from rapid cytochrome P450 (CYP450) mediated degradation[3],[2].

Key Biological Targets and Pharmacological Activity

The biological activity of azaspiro[3.5]nonane derivatives is highly dependent on the substitution pattern of the heterocyclic rings. Recent drug discovery campaigns have validated this scaffold across multiple therapeutic areas[1],[4].

Metabolic Diseases: GPR119 Agonism

7-azaspiro[3.5]nonane derivatives have emerged as potent agonists for the G protein-coupled receptor 119 (GPR119), a critical target for Type 2 Diabetes[5]. Optimization of the piperidine N-capping group has led to compounds (e.g., Compound 54g) that exhibit highly favorable pharmacokinetic profiles and significant glucose-lowering effects in diabetic models[5]. The spirocyclic core provides the exact steric bulk required to stabilize the active conformation of the receptor without inducing rapid β -arrestin-mediated desensitization[5].

GPR119_Pathway A Azaspiro[3.5]nonane Agonist B GPR119 Receptor A->B C Gs Protein Activation B->C D Adenylyl Cyclase C->D E cAMP Elevation D->E F PKA Activation E->F

Figure 1: GPR119 signaling cascade activated by azaspiro[3.5]nonane agonists.

Neurology and Pain: FAAH Inhibition

In the pursuit of novel analgesics, 7-azaspiro[3.5]nonane urea derivatives have been developed as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[6]. For example, the clinical candidate PF-04862853 utilizes this scaffold to achieve a remarkable reduction in molecular weight compared to earlier biphenyl analogs[6]. Mechanistic Rationale: The spirocyclic core acts as a rigid spacer that perfectly positions the urea warhead for covalent attack by the catalytic serine of FAAH, while the compact 3D structure enhances blood-brain barrier (BBB) penetrance[6].

Oncology: KRAS G12C, Hedgehog, and PARP-1
  • KRAS G12C: Diazaspiro[3.5]nonane derivatives serve as potent covalent inhibitors of KRAS G12C, effectively locking the oncogenic protein in its inactive GDP-bound state and halting downstream proliferation signaling[1],[7].

  • Hedgehog Pathway: Replacing the 2,6-dimethylmorpholine moiety of the skin cancer drug Sonidegib with 7-oxa-2-azaspiro[3.5]nonane retains nanomolar inhibition of the Hedgehog signaling pathway while increasing aqueous solubility[3],[8].

  • PARP-1 Inhibition: Utilizing diazaspiro cores as piperazine bioisosteres in the olaparib framework yields compounds with high PARP-1 affinity (IC50: 24.9 nM) but significantly reduced DNA damage and cytotoxicity in OVCAR8 cells, highlighting the nuanced impact of spiro-substitution on cellular phenotypes[9].

Quantitative Data Summary

The following table synthesizes the comparative biological and physicochemical impacts of integrating the azaspiro[3.5]nonane scaffold across various drug classes[1],[6],[3],[5],[9].

Compound Class / DerivativeTarget / PathwayPrimary Biological ActivityKey ADME / Physicochemical Impact
7-azaspiro[3.5]nonane ureas (e.g., PF-04862853)FAAHCovalent inhibition (Pain management)Remarkable MW reduction; highly favorable CNS drug-like properties.
7-azaspiro[3.5]nonane N-capped (e.g., 54g)GPR119Potent agonism (Glucose lowering)Desirable PK profile in SD rats; high metabolic stability.
Diazaspiro[3.5]nonane KRAS G12CCovalent inhibition (Oncology)Locks protein in inactive state; high target selectivity.
7-oxa-2-azaspiro[3.5]nonane (Sonidegib analog)Hedgehog SignalingNanomolar inhibition (IC50 retained)Increased aqueous solubility; altered cytotoxicity profile.
Diazaspiro olaparib analogs PARP-1High affinity (IC50: 24.9 - 57.1 nM)Reduced DNA damage and cytotoxicity in OVCAR8 cells.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of azaspiro[3.5]nonane derivatives requires robust, self-validating experimental protocols. Below are the definitive workflows for assessing metabolic stability and functional receptor agonism[1],[10],[3].

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of azaspiro[3.5]nonane bioisosteres compared to flat analogs[1],[3].

Self-Validation Mechanism: This assay must include parallel incubations with known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) reference standards. If the CLint​ of these controls falls outside historically established acceptance criteria, the assay run is automatically invalidated.

  • Substrate Preparation: Prepare a 10 mM stock of the azaspiro[3.5]nonane derivative in DMSO. Dilute to a final assay concentration of 1 μM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism. Causality: NADPH serves as the obligate electron donor for CYP450 enzymes; without it, phase I metabolism cannot proceed.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), withdraw 50 μL aliquots.

  • Reaction Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent denatures the microsomal proteins, instantaneously halting the enzymatic reaction, while the internal standard normalizes downstream MS ionization variability.

  • Protein Precipitation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural logarithm of % remaining against time to calculate t1/2​ and CLint​ .

HLM_Workflow S1 1. Substrate + HLM Incubation S2 2. NADPH Addition (Initiate CYP450) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. MeCN Quench + Internal Std S3->S4 S5 5. Centrifugation (Protein Precip) S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Figure 2: Self-validating in vitro metabolic stability workflow using Human Liver Microsomes.

Protocol B: Cell-Based Functional Assay for GPR119 (cAMP Accumulation)

Purpose: To quantify the agonistic potency (EC50) of 7-azaspiro[3.5]nonane derivatives on the GPR119 receptor[10],[5].

Self-Validation Mechanism: The inclusion of a full agonist reference standard (e.g., AR-231453) and a vehicle-only control establishes the assay window. A calculated Z′ factor > 0.5 is mandatory to validate the dynamic range and ensure the measured EC50 is an artifact-free representation of receptor activation.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR119 in a 384-well microplate at a density of 5,000 cells/well.

  • Compound Addition: Treat cells with a 10-point serial dilution of the azaspiro[3.5]nonane test compound in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of cAMP, ensuring that the accumulated cAMP is a direct, linear measure of adenylyl cyclase activation by the Gs-coupled receptor.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate conjugate.

  • Readout: Measure the TR-FRET signal at 665 nm and 620 nm. Calculate the EC50 by fitting the concentration-response data to a four-parameter logistic equation.

References

  • Meyers, M. J., et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Matsuda, D., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 2018. URL:[Link]

  • Prysiazhniuk, K., et al. "Sonidegib bioisosteres activity and ADME properties." Enamine/Bienta, 2023. URL: [Link]

  • Reilly, S. W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." NIH Public Access, 2018. URL: [Link]

  • Mykhailiuk, P., et al. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 2023. URL:[Link]

Sources

Exploratory

The Spirocycle Surge: A Technical Guide to Navigating Three-Dimensional Chemical Space in Modern Drug Discovery

Abstract The paradigm in small molecule drug discovery is undergoing a significant topological shift, moving away from the planar, two-dimensional landscapes that have long dominated medicinal chemistry towards the intri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The paradigm in small molecule drug discovery is undergoing a significant topological shift, moving away from the planar, two-dimensional landscapes that have long dominated medicinal chemistry towards the intricate, three-dimensional architectures of sp³-rich scaffolds. At the forefront of this evolution are spirocycles—unique bicyclic systems where two rings are joined by a single, shared quaternary carbon atom. This guide provides an in-depth exploration of the strategic role of spirocycles in modern drug discovery. We will dissect the fundamental principles that make these motifs attractive, from their inherent conformational rigidity and three-dimensionality to their profound impact on physicochemical and pharmacokinetic properties. This paper will detail key synthetic strategies that have made these complex structures more accessible, present case studies of their successful implementation in approved drugs, and offer field-proven insights into their application for researchers, scientists, and drug development professionals.

Introduction: Escaping "Flatland" and Embracing the Third Dimension

For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability, which are significant contributors to clinical attrition.[1][2][3] The increasing interest in sp³-rich, three-dimensional (3D) molecular shapes is a direct response to these challenges.[2][3]

Spirocycles are a privileged class of scaffolds leading this charge.[4][5] Defined as structures where two rings are connected by a single spiroatom, they introduce a rigid, non-planar geometry that profoundly influences a molecule's interaction with its biological target and its overall drug-like properties.[1][6][7] The use of spirocycles in medicine is not new, with early examples like the antifungal agent Griseofulvin approved in 1959.[2][6][8] However, a confluence of deeper biological understanding, the growing availability of synthetic building blocks, and innovative synthetic methodologies has triggered a surge in their application, leading to a significant number of spirocycle-containing drugs being approved in the 21st century.[2][9][10][11][12]

This guide will serve as a technical resource, elucidating why and how spirocyclic scaffolds are being leveraged to overcome long-standing hurdles in drug discovery.

G cluster_0 Core Spirocyclic Attributes cluster_1 Impact on Drug Properties 3D Geometry 3D Geometry Improved Potency & Selectivity Improved Potency & Selectivity 3D Geometry->Improved Potency & Selectivity Conformational Rigidity Conformational Rigidity Conformational Rigidity->Improved Potency & Selectivity Reduced Off-Target Effects Reduced Off-Target Effects Conformational Rigidity->Reduced Off-Target Effects Increased Fsp3 High Fsp3 Character Enhanced ADME Profile Enhanced ADME Profile (Solubility, Metabolic Stability) Increased Fsp3->Enhanced ADME Profile Novel Chemical Space Novel Chemical Space Stronger IP Position Novelty & IP Protection Novel Chemical Space->Stronger IP Position

Figure 1: The causal relationship between the core attributes of spirocycles and their beneficial impact on drug properties.
The Strategic Advantage: How Spirocycles Enhance Drug-Like Properties

The incorporation of a spirocyclic moiety is not merely a structural curiosity; it is a deliberate strategy to rationally modulate multiple molecular parameters simultaneously.

2.1. Three-Dimensionality and Conformational Rigidity

The defining feature of a spirocycle is its inherent 3D nature, which allows substituents to be projected into space in well-defined vectors.[6][13] Unlike flexible aliphatic chains or flat aromatic rings, the rigid framework of a spirocycle "pre-organizes" the pharmacophoric elements in an optimal orientation for binding to a target protein.[14][15] This has two critical consequences:

  • Increased Potency: By reducing the number of rotatable bonds and locking the molecule in a bioactive conformation, the entropic penalty upon binding is minimized, which can lead to a significant increase in binding affinity and potency.[4][15]

  • Enhanced Selectivity: The precise spatial arrangement of functional groups allows for more specific interactions with the target's binding pocket, reducing unintended interactions with off-targets like homologous proteins or ion channels (e.g., hERG).[3][7][11]

2.2. Improving Physicochemical and ADME Properties

A major driver for the adoption of spirocycles is the "Fsp³" concept, which correlates a higher fraction of sp³-hybridized carbons with an increased probability of clinical success.[1][7] Spirocycles are, by nature, rich in sp³ carbons. This shift away from planarity directly translates to improved ADME (Administration, Distribution, Metabolism, and Excretion) properties.

  • Solubility: Increased Fsp³ character generally disrupts the planarity and reduces the high lipophilicity associated with aromatic systems, often leading to improved aqueous solubility.[3][6][7][14]

  • Metabolic Stability: Spirocyclic frameworks can block sites of metabolism. For instance, replacing a metabolically labile gem-dimethyl group with a spirocyclic oxetane can significantly enhance metabolic stability.[16] Studies have shown that azaspirocycles are often more stable in human and liver microsomes compared to their simpler piperazine or morpholine counterparts.[3][16]

  • Lipophilicity (LogP/LogD): Strategic introduction of spirocycles, particularly those containing heteroatoms, can effectively lower lipophilicity (LogD), a key parameter in optimizing a drug's pharmacokinetic profile.[7][16]

2.3. Utility as Bioisosteres and Exploration of Novel Chemical Space

Spirocycles serve as excellent bioisosteres for more common motifs in medicinal chemistry.[17] This strategy allows chemists to retain key binding interactions while fundamentally altering the scaffold's properties.

  • Aromatic Ring Replacement: Spirocycles can replace aromatic fragments, maintaining the exit vectors for peripheral substituents while improving 3D shape and physicochemical properties.[18]

  • Motif Replacement: Strained spirocycles like diazaspiro[3.3]heptane have been used to replace piperazine rings, leading to improved selectivity and reduced cytotoxicity in certain cases, such as with analogs of the PARP inhibitor Olaparib.[7] Similarly, spirocyclic oxetanes are valuable surrogates for carbonyl or gem-dimethyl groups.[16][19]

  • Intellectual Property (IP): The structural novelty of spirocyclic scaffolds is advantageous for establishing a strong intellectual property position, allowing researchers to explore and claim untrammeled chemical space.[4][20]

ParameterPlanar Aromatic Analog (e.g., PLK4 Inhibitor 1)Spirocyclic Analog (e.g., PLK4 Inhibitor 2)Rationale for Improvement
Aqueous Solubility LowHighIncreased Fsp³ character and reduced planarity disrupt crystal packing and improve solvation.[3][14]
Lipophilicity (LogD) HighLowerIntroduction of polar heteroatoms and a less "greasy" aliphatic core reduces partitioning into octanol.[7][16]
Metabolic Stability Poor (e.g., alkene moiety)GoodThe rigid, saturated spirocyclic core is less susceptible to oxidative metabolism by CYP enzymes.[3]
hERG Inhibition Potential LiabilityReducedThe spirocycle can alter the overall shape and basicity, preventing key interactions with the hERG channel.[3][11]
Conformational Freedom High (flexible linkers)Low (rigid scaffold)Pre-organization of pharmacophores reduces the entropic cost of binding, enhancing potency.[14][15]
Table 1: A comparative summary of physicochemical and pharmacokinetic properties, illustrating the typical advantages gained by replacing a planar moiety with a spirocyclic scaffold, based on general trends and specific examples like PLK4 inhibitors.[3][14]
Synthesis of Spirocyclic Scaffolds: From Challenge to Opportunity

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the requisite quaternary carbon center, especially with stereochemical control.[6] However, modern synthetic organic chemistry has risen to this challenge, and a variety of robust methods are now available, making these scaffolds increasingly accessible.[9][11]

G Precursors Acyclic or Monocyclic Precursors Key_Spirocyclization Key Spirocyclization Step (e.g., Cycloaddition, Intramolecular Alkylation) Precursors->Key_Spirocyclization Intermediate Spirocyclic Intermediate Key_Spirocyclization->Intermediate Functionalization Further Functionalization / Derivatization Intermediate->Functionalization Final_Product Final Spirocyclic Drug Candidate Functionalization->Final_Product

Figure 2: A generalized experimental workflow for the synthesis of spirocyclic compounds.
3.1. Key Synthetic Strategies

Several core strategies are employed to construct the spirocyclic framework:

  • Intramolecular Reactions: These are among the most common methods and involve cyclizing a tethered precursor. Examples include intramolecular alkylation, aldol condensation, or Heck reactions.[12]

  • Cycloaddition Reactions: [3+2] and [4+2] cycloadditions are powerful tools for rapidly building complexity and forming heterocyclic spirocycles. The reaction of an exocyclic alkene with an in-situ generated azomethine ylide is a key method for creating spiro-pyrrolidines.[21][22]

  • Ring-Closing Metathesis (RCM): As demonstrated in an alternative synthesis of the approved drug Rolapitant, RCM can be a highly effective method for forming larger spirocyclic rings.[2]

  • Rearrangement Reactions: Certain molecular rearrangements, such as the pinacol rearrangement, can be adapted to form spirocyclic ketones.

  • Use of Building Blocks: The increasing commercial availability of pre-formed spirocyclic building blocks has dramatically accelerated their use in drug discovery programs, circumventing the need for de novo synthesis in many cases.[4][10][11]

3.2. Exemplary Protocol: Synthesis of a Spiro-pyrrolidine via [3+2] Cycloaddition

This protocol describes a general, self-validating method for the synthesis of a spiro-pyrrolidine scaffold, a common motif in medicinal chemistry. The causality behind this choice is its efficiency in creating a complex, five-membered heterocyclic ring in a single, often stereoselective, step.[21]

Objective: To synthesize a generic N-benzyl spiro[cycloalkan-1,3'-pyrrolidine] dicarboxylate.

Step-by-Step Methodology:

  • Preparation of the Azomethine Ylide Precursor:

    • To a solution of a cyclic ketone (e.g., cyclohexanone, 1.0 equiv.) in anhydrous toluene (0.5 M), add sarcosine (N-methylglycine, 1.1 equiv.) and paraformaldehyde (1.1 equiv.).

    • Causality: Paraformaldehyde reacts with the secondary amine of sarcosine to form an N-methylenemethanaminium intermediate, which is the direct precursor to the azomethine ylide upon heating.

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water azeotropically, driving the iminium formation to completion. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • In-situ Generation of Azomethine Ylide and Cycloaddition:

    • To the cooled reaction mixture from Step 1, add an electron-deficient alkene (e.g., dimethyl maleate, 1.0 equiv.).

    • Heat the reaction mixture to reflux (typically 110 °C for toluene).

    • Causality: At elevated temperatures, the precursor decarboxylates to generate the transient azomethine ylide dipole. This highly reactive intermediate is immediately trapped by the dipolarophile (the alkene) in a concerted [3+2] cycloaddition reaction. The choice of an electron-deficient alkene accelerates the reaction.

    • Monitor the reaction for 2-12 hours until the starting materials are consumed (TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic species) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: The aqueous workup removes inorganic salts and polar byproducts. Chromatography separates the desired spirocyclic product from unreacted starting materials and any side products, yielding the pure compound.

  • Characterization:

    • Confirm the structure and purity of the final spirocyclic product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a quaternary carbon signal in the ¹³C NMR and the correct mass in HRMS are key validation points.

Spirocycles in Action: Case Studies of Approved Drugs

The theoretical benefits of spirocycles are validated by their presence in numerous clinically successful drugs across various therapeutic areas.[2][8][12][23]

  • Spironolactone (Aldactone): An early example approved in the 1960s, this potassium-sparing diuretic features a spironolactone ring crucial for its antagonist activity at the mineralocorticoid receptor.[8]

  • Fluspirilene: An antipsychotic discovered in the 1960s, its spiro-piperidine core is a common feature in many central nervous system (CNS) drugs.[2]

  • Ledipasvir (in Harvoni): Part of a combination therapy for Hepatitis C, this drug contains a spirocyclic element on its periphery, demonstrating their utility in modulating molecular properties even when not part of the core scaffold.[6]

  • Revumenib: Approved in 2024, this first-in-class menin-MLL inhibitor for acute leukemias features a central 2,7-diazaspiro[3.5]nonane.[10] This spirocyclic amine makes a critical cation-π interaction with the target protein, highlighting the power of spirocycles in modern structure-based drug design.[10]

  • Apalutamide: An androgen receptor antagonist approved for prostate cancer, its structure incorporates a complex spirocycle that contributes to its high binding affinity and efficacy.[2]

Challenges and Future Directions

Despite their advantages and increasing accessibility, challenges remain. The synthesis of more complex or highly substituted spirocycles can still be a significant hurdle, requiring multi-step and sometimes low-yielding routes.[4][6] Furthermore, the intrinsic reactivity and chemical stability of some strained spirocycles (e.g., those containing oxetane or cyclobutane rings) must be carefully evaluated to avoid potential liabilities like covalent binding or metabolic instability.[3][24]

The future of spirocycles in drug discovery is bright. The continued development of novel synthetic methods, including asymmetric catalysis to control stereochemistry, will make an even wider array of scaffolds available.[6][25][26] Their use in new modalities like PROTACs and covalent inhibitors is an emerging area of exploration.[10] As screening technologies like DNA-encoded libraries (DEL) become more powerful, the ability to screen vast collections of 3D-rich spirocyclic compounds will undoubtedly lead to the discovery of novel ligands for challenging biological targets.[3][24]

Conclusion

Spirocycles are no longer a niche curiosity but a mainstream and powerful tool in the medicinal chemist's arsenal. Their unique ability to confer conformational rigidity, three-dimensionality, and improved physicochemical properties makes them an invaluable scaffold for addressing the multifaceted challenges of modern drug discovery. By enabling the exploration of novel chemical space and providing rational solutions to problems of potency, selectivity, and pharmacokinetics, spirocycles are actively helping researchers to "escape flatland" and design the next generation of safer and more effective medicines.

References
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  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

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  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. [Link]

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  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

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  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing. [Link]

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Foundational

Escaping Flatland: Discovery and Synthesis of Novel Spirocyclic Building Blocks in Modern Drug Design

Executive Summary For decades, medicinal chemistry has relied heavily on planar, sp²-hybridized (hetero)aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, this over...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry has relied heavily on planar, sp²-hybridized (hetero)aromatic scaffolds due to their synthetic accessibility via established cross-coupling reactions. However, this over-reliance has contributed to high clinical attrition rates driven by poor physicochemical properties and off-target promiscuity. As a Senior Application Scientist, I have observed firsthand the paradigm shift toward three-dimensional (3D) molecular architectures. This technical guide explores the rationale, design, and cutting-edge synthesis of spirocyclic building blocks—rigid, sp³-rich frameworks that are redefining the boundaries of modern drug discovery.

The Rationale: Why Spirocycles?

The "Escape from Flatland" Paradigm

The conceptual foundation for integrating spirocycles into drug design was formalized by Lovering et al. in their seminal "Escape from Flatland" analysis[1]. They introduced the metric Fsp3​ (the fraction of sp³-hybridized carbons over the total carbon count) as a predictor of clinical success. Molecules with higher Fsp3​ values exhibit greater 3D complexity, which correlates strongly with successful transition from discovery to approved drugs[1].

Spirocycles—two rings fused by a single quaternary carbon atom—inherently maximize Fsp3​ [2]. Unlike flexible linear alkyl chains that increase entropy penalties upon target binding, spirocycles project functional groups across well-defined, rigid 3D exit vectors[3]. This rigidity allows for precise spatial orientation within complex protein binding pockets, enhancing receptor-ligand complementarity while minimizing the entropic cost of binding[3].

Physicochemical Superiority: Flat vs. Spirocyclic Bioisosteres

When optimizing a lead compound, replacing a planar ring (e.g., piperazine or morpholine) with a spirocyclic bioisostere (e.g., diazaspiro[3.3]heptane or oxa-azaspiro[3.3]heptane) dramatically alters its pharmacokinetic profile. The introduction of out-of-plane substituents disrupts the flat π -stacking interactions that often lead to poor aqueous solubility and crystal packing issues.

Table 1: Quantitative Comparison of Physicochemical Trends (Planar vs. Spirocyclic Scaffolds)

Property / MetricPlanar Scaffold (e.g., Piperazine)Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane)Mechanistic Causality
Fsp3​ Fraction Low to ModerateHigh (Approaching 1.0)Introduction of quaternary spiro-carbon centers.
Aqueous Solubility BaselineEnhanced (Often >10x)Disruption of flat crystal packing; higher solvation energy.
Lipophilicity (logD) BaselineLowered (-0.5 to -1.5 units)Increased 3D volume reduces hydrophobic surface area per atom.
Metabolic Stability Susceptible to CYP450 oxidationHighly StableSteric shielding of the core prevents enzymatic degradation.
Off-Target Promiscuity High (Intercalation risks)Low3D shape prevents non-specific binding to flat hydrophobic pockets.

Note: Data trends synthesized from structural optimization campaigns of SHP2 and MCHr1 inhibitors[3].

BioisostereLogic Flat Planar Bioactive Lead (e.g., Piperazine/Morpholine) Analyze Identify Metabolic Liabilities & Off-Target Promiscuity Flat->Analyze Spiro Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane) Analyze->Spiro Scaffold Hopping Fsp3 Increase Fsp3 Fraction (Enhanced 3D Character) Spiro->Fsp3 Prop Improved Physicochemical Profile (Higher Solubility, Lower logD) Fsp3->Prop

Workflow: Logical progression of bioisosteric replacement from planar to spirocyclic scaffolds.

Modern Synthetic Methodologies

The primary bottleneck in spirocycle adoption has historically been synthetic intractability. Constructing sterically congested quaternary centers via traditional SN​2 or ionic cross-coupling is often energetically prohibitive. To overcome this, modern methodologies leverage radical intermediates and transition metal catalysis.

Photoredox Catalysis & Radical Cascades

Radical species are highly reactive and less sensitive to steric hindrance than ionic intermediates, making them ideal for forging quaternary spiro-centers. Visible-light photoredox catalysis allows for the generation of these radicals under exceptionally mild conditions[4].

A breakthrough approach involves the intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT) . By using an Iridium(III) photocatalyst, an aryl halide precursor is reduced via single-electron transfer (SET) to an aryl radical. This highly reactive radical abstracts a hydrogen atom from an unactivated C(sp3)−H bond five atoms away, translocating the radical to a tertiary carbon. Subsequent radical-alkene cyclization yields the spirocyclic core[4].

Photoredox PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) Photocatalyst (Excited State) PC->PC_star Visible Light Radical Aryl Radical Intermediate PC_star->Radical SET (Reduction) Substrate Aryl Halide Precursor Substrate->Radical HAT 1,5-Hydrogen Atom Transfer (C-H Activation) Radical->HAT Intramolecular Shift SpiroProd Spirocyclic Product HAT->SpiroProd Radical-Alkene Cyclization SpiroProd->PC SET (Oxidation)

Photoredox catalytic cycle utilizing 1,5-HAT for the synthesis of spirocyclic building blocks.

Transition Metal Catalysis: Nickel-Catalyzed Difunctionalization

Beyond photoredox, base-metal catalysis has unlocked new chemical space. Recent advancements in Nickel catalysis have enabled the divergent intramolecular arylative cyclization of unactivated alkenes[5]. By tethering an alkene to a carbonyl electrophile and employing aryl boronic acids, Ni-catalysis facilitates a migratory cyclization pathway. This yields highly functionalized, heteroatom-substituted small spirocycles (e.g., spiro[3.4]octanes and spiro[4.4]nonanes) with outstanding regio- and diastereoselectivity[5].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and mechanistic success.

Protocol 1: Visible-Light Mediated Synthesis of γ -Spirolactams via 1,5-HAT[4]

Objective: Synthesize a rigid γ -spirolactam from an o -anilide aryl iodide precursor.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the o -anilide aryl iodide precursor (0.2 mmol), Ir(ppy)3​ (1.0 mol %, photocatalyst), and γ -terpinene (2.0 equiv, hydrogen atom donor).

  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state ∗Ir(III) species. Backfill with Argon.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA, 2.0 equiv) as the terminal reductant via a gas-tight syringe.

  • Irradiation: Seal the tube and irradiate with blue LEDs ( λmax​=450 nm) at 25 °C for 12–24 hours with vigorous stirring.

  • Self-Validation Checkpoint 1 (GC-MS): Before workup, analyze a 50 μ L aliquot via GC-MS. Causality check: The presence of p -cymene must be confirmed. γ -terpinene donates two hydrogen atoms during the catalytic cycle, aromatizing into p -cymene[4]. If p -cymene is absent, the HAT process has failed, indicating catalyst poisoning or incomplete degassing.

  • Isolation: Dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to isolate the γ -spirolactam.

Protocol 2: Nickel-Catalyzed Intramolecular Arylative Cyclization[5]

Objective: Construct a functionalized spiro[4.5]decane core via alkene difunctionalization.

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the oxygen-sensitive nature of low-valent Nickel, all setups must occur in an Argon-filled glovebox.

  • Catalyst Activation: To a 2-dram vial, add Ni(cod)2​ (10 mol %) and a bulky bidentate phosphine ligand (e.g., dppf, 12 mol %). Stir in anhydrous 1,4-dioxane for 15 minutes until a deep color change indicates active complex formation.

  • Reagent Addition: Add the tethered alkene-carbonyl substrate (0.2 mmol), aryl boronic acid (1.5 equiv), and K3​PO4​ (2.0 equiv).

  • Thermal Cyclization: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Self-Validation Checkpoint 2 (X-Ray & NMR): Upon isolation via chromatography, the stereochemical outcome is dictated by the migratory insertion step. Obtain a 2D NOESY NMR spectrum to confirm the relative trans-diastereoselectivity of the newly formed spiro center. For absolute configuration, grow single crystals via slow evaporation (DCM/Hexanes) and validate via X-ray crystallography[5].

Conclusion

The transition from planar aromatic systems to spirocyclic scaffolds is not merely a trend; it is a fundamental evolution in medicinal chemistry aimed at improving the physical properties and clinical survivability of drug candidates. By mastering advanced synthetic methodologies—such as photoredox-mediated 1,5-HAT and Nickel-catalyzed difunctionalization—researchers can efficiently unlock previously inaccessible 3D chemical space.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at:[Link]

  • Wei, W., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today. Available at:[Link]

  • Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. (2018). Organic Letters. Available at:[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. (2026). CCS Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Authored by: A Senior Application Scientist Abstract Spirocyclic scaffolds are of paramount importance in contemporary drug discovery, offering a pathway to novel chemical entities with enhanced three-dimensional charact...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Spirocyclic scaffolds are of paramount importance in contemporary drug discovery, offering a pathway to novel chemical entities with enhanced three-dimensional character. The 6-oxa-2-azaspiro[3.5]nonane motif, in particular, presents a unique structural framework with potential applications in medicinal chemistry. This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane and its subsequent conversion to the stable hemioxalate salt. The methodologies presented herein are grounded in established chemical principles and adapted from analogous synthetic transformations, providing a robust guide for researchers in drug development and organic synthesis.

Introduction: The Significance of Spirocyclic Scaffolds

The exploration of novel chemical space is a primary objective in the quest for next-generation therapeutics. Saturated, three-dimensional scaffolds have garnered significant attention as they offer an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical and pharmacokinetic properties[1][2]. Spirocycles, which are ring structures fused at a single atom, are especially valuable due to their inherent rigidity and well-defined three-dimensional geometry[1].

The 6-oxa-2-azaspiro[3.5]nonane core is a compelling scaffold for medicinal chemistry. The incorporation of an oxygen atom within the spirocyclic system can modulate properties such as aqueous solubility and lipophilicity, while the secondary amine provides a convenient handle for further derivatization and pharmacophore elaboration[2]. This guide details a plausible and robust synthetic route to this valuable building block and its crystalline hemioxalate salt.

Synthetic Workflow Overview

The synthesis of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate can be conceptualized in two main stages: the construction of the spirocyclic amine core and the subsequent salt formation. The proposed synthesis of the core structure is a multi-step process beginning with commercially available starting materials, involving key steps such as nucleophilic substitution, cyclization, and reduction. The final step is the formation of the hemioxalate salt to improve handling and stability.

G cluster_0 Part 1: Synthesis of 6-Oxa-2-azaspiro[3.5]nonane (Free Base) cluster_1 Part 2: Hemioxalate Salt Formation A Step 1: N-Benzylation and Michael Addition B Step 2: Nitrile Reduction and Boc Protection A->B C Step 3: Intramolecular Williamson Ether Synthesis B->C D Step 4: Boc Deprotection C->D E Step 5: Salt Formation with Oxalic Acid D->E Free Base F Final Product: 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate E->F

Figure 1: General synthetic workflow for 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate.

Experimental Protocols

Part 1: Synthesis of 6-Oxa-2-azaspiro[3.5]nonane (Free Base)

This synthetic route is a plausible pathway based on established organic chemistry principles for constructing similar spirocyclic systems.

Step 1: Synthesis of tert-butyl (3-(benzyl(2-cyanoethyl)amino)propyl)carbamate

  • Materials:

    • N-Benzyl-3-aminopropionitrile

    • tert-Butyl (3-bromopropyl)carbamate

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of N-benzyl-3-aminopropionitrile (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add tert-butyl (3-bromopropyl)carbamate (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl (3-(benzyl(3-aminopropyl)amino)propyl)carbamate

  • Materials:

    • Product from Step 1

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Di-tert-butyl dicarbonate (Boc₂O)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the product from Step 1 (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • To the filtrate, add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature overnight.

    • Concentrate the mixture under reduced pressure and purify the residue by column chromatography.

Step 3: Synthesis of tert-butyl 2-benzyl-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate

  • Materials:

    • Product from Step 2

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of the product from Step 2 (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to induce intramolecular cyclization.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purify the crude product by column chromatography.

Step 4: Synthesis of 6-Oxa-2-azaspiro[3.5]nonane

  • Materials:

    • Product from Step 3

    • Palladium on carbon (Pd/C), 10%

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the product from Step 3 (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to an atmosphere of hydrogen (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 12-18 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-Oxa-2-azaspiro[3.5]nonane as a free base. This material is often used directly in the next step without further purification.

Part 2: Preparation of 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate

The formation of a hemioxalate salt is a common strategy to improve the stability and handling of amine-containing active pharmaceutical ingredients (APIs)[3][4]. This procedure is adapted from a similar protocol for the synthesis of 2-Azaspiro[4.4]nonane Hemioxalate[5].

Step 5: Salt Formation

  • Materials:

    • 6-Oxa-2-azaspiro[3.5]nonane (from Step 4)

    • Oxalic acid dihydrate

    • Isopropanol (IPA)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude 6-Oxa-2-azaspiro[3.5]nonane (2.0 eq) in isopropanol.

    • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm isopropanol.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of diethyl ether[5].

    • Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation[5].

    • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

    • Dry the product under vacuum to yield 6-Oxa-2-azaspiro[3.5]nonane hemioxalate as a white to off-white solid.

Data Presentation

Table 1: Reagent and Product Information

Compound NameCAS NumberMolecular Weight ( g/mol )Role
6-Oxa-2-azaspiro[3.5]nonaneNot available127.18Intermediate
Oxalic Acid Dihydrate6153-56-6126.07Salt Former
6-Oxa-2-azaspiro[3.5]nonane Hemioxalate1523606-37-2344.41Final Product

Causality and Experimental Choices

  • Choice of Protecting Groups: The benzyl group is used to protect the secondary amine during the initial alkylation and reduction steps. It is readily removed under mild hydrogenolysis conditions in the final deprotection step. The Boc group is employed to direct the intramolecular cyclization and can be removed under acidic conditions if needed, though in this proposed route, the hydrogenolysis also removes the benzyl group.

  • Salt Formation: The formation of the hemioxalate salt serves multiple purposes. It often provides a crystalline solid that is easier to handle and purify than the free base, which may be an oil[5]. Salt formation can also improve the stability and shelf-life of the compound[3]. The 2:1 stoichiometry of amine to oxalic acid defines it as a hemioxalate[5].

Conclusion

The protocols detailed in this guide provide a comprehensive framework for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate. By leveraging established synthetic methodologies for related spirocyclic systems and standard salt formation techniques, researchers can access this valuable building block for applications in drug discovery and medicinal chemistry. The unique three-dimensional structure of this spirocycle offers exciting opportunities for the development of novel therapeutics.

References

  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis.
  • Exploring the Chemical Space of 2-Oxaspiro[3.
  • Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds. Benchchem.
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing.
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Synthesis of novel spiro-β-lactams. Indian Academy of Sciences.
  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential. Benchchem.
  • Preparation of pharmaceutical salts.
  • Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b).
  • Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • 6-Oxa-2-aza-spiro[3.
  • 6-Oxa-2-aza-spiro[3.
  • 6-Oxa-2-aza-spiro[3.
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Improving API Solubility by Salt and Cocrystal Form
  • Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide.
  • Oxalate salt of ruxolitinib.
  • Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characteriz

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Application

Application Note: 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate in Combinatorial Library Synthesis

Executive Summary & Mechanistic Rationale The paradigm of modern drug discovery has fundamentally shifted away from planar, heavily aromatic molecules toward architecturally complex, three-dimensional structures. This mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The paradigm of modern drug discovery has fundamentally shifted away from planar, heavily aromatic molecules toward architecturally complex, three-dimensional structures. This movement, widely recognized as the hypothesis, posits that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) directly correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates[1].

Within this context, 6-oxa-2-azaspiro[3.5]nonane has emerged as a premier bioisostere for traditional flat heterocycles like morpholine and piperidine. By linking a 4-membered azetidine ring with a 6-membered tetrahydropyran ring via a single spiro-carbon, this scaffold forces the molecule into a rigid, highly defined 3D vector space. This structural pre-organization prevents the rapid metabolic degradation typically mediated by cytochrome P450 enzymes on the α -carbons of planar amines [4].

The Causality of the Hemioxalate Salt: In combinatorial library synthesis, the physical state of the building block is as critical as its chemical reactivity. Freebase spirocycles of low molecular weight (such as the 127.18 g/mol free amine of this core) are notoriously difficult to handle; they are often volatile oils or highly hygroscopic solids. This makes precise robotic weighing and automated liquid handling nearly impossible. The hemioxalate salt (CAS: 1523606-37-2) solves this by forming a highly crystalline, non-hygroscopic lattice with a precise 2:1 (amine:oxalate) stoichiometry. This ensures absolute molar precision during high-throughput screening (HTS) library generation, preventing stoichiometric imbalances that lead to failed parallel reactions.

Pathway A Spirocyclic Core Incorporation B Increased Fsp3 Fraction A->B C Enhanced 3D Conformation A->C E Higher Aqueous Solubility B->E D Improved Metabolic Stability (Reduced CYP450 Liability) C->D F Better Clinical Success Rates D->F E->F

Fig 2: Physicochemical property enhancements driven by spirocyclic core incorporation.

Physicochemical Profile

Understanding the baseline properties of the building block is essential for programming automated synthesis platforms. The Fsp3​ fraction of the free amine is a perfect 1.0, making it an ideal candidate for enriching the 3D character of combinatorial libraries.

Table 1: Properties of 6-Oxa-2-azaspiro[3.5]nonane hemioxalate

PropertyValue
Chemical Name 6-Oxa-2-azaspiro[3.5]nonane hemioxalate
CAS Number 1523606-37-2 (also cited as 1389264-15-6)
Molecular Formula C₇H₁₃NO · 0.5 C₂H₂O₄
Molecular Weight ~172.20 g/mol (Freebase: 127.18 g/mol )
Appearance White to off-white crystalline powder
Fsp3​ Fraction 1.0 (100% sp³ hybridized carbons)
Solubility Profile High in DMSO, MeOH, H₂O; Low in Hexanes
Primary Application 3D Bioisostere for Morpholine / Piperidine

(Data corroborated by [2] and commercial specifications [3])

Combinatorial Workflow Architecture

The secondary amine of the azetidine ring is highly nucleophilic, making it an excellent substrate for a divergent combinatorial matrix. The workflow below illustrates the parallel functionalization pathways utilized to generate diverse screening libraries.

Workflow A 6-Oxa-2-azaspiro[3.5]nonane Hemioxalate Salt B Freebasing (DIPEA / Solvent) A->B Automated Dispensing C1 Reductive Amination (Aldehydes) B->C1 C2 N-Acylation (Acid Chlorides) B->C2 C3 SNAr / N-Arylation (Aryl Halides) B->C3 D Parallel Purification (Prep-HPLC / SPE) C1->D C2->D C3->D E 3D-Enriched Screening Library D->E QC & Plating

Fig 1: Combinatorial library synthesis workflow utilizing 6-oxa-2-azaspiro[3.5]nonane hemioxalate.

Self-Validating Experimental Protocols

The following protocols are designed for 96-well format automated liquid handlers. Every step includes the mechanistic reasoning (causality) behind the reagent selection and a self-validation checkpoint to ensure system integrity.

Protocol A: In Situ Freebasing and Stock Solution Preparation

Objective: Liberate the free amine quantitatively without introducing competing nucleophiles.

  • Dispensing: Weigh 1.72 g (10 mmol) of 6-oxa-2-azaspiro[3.5]nonane hemioxalate into a 50 mL stock vial.

  • Solvation: Add 20 mL of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Freebasing: Add 3.48 mL (20 mmol, 2.0 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is strictly chosen over Triethylamine (TEA). The bulky isopropyl groups of DIPEA provide immense steric hindrance, preventing the amine from acting as a competing nucleophile when exposed to the highly reactive electrophile libraries in subsequent steps.

  • Agitation: Vortex for 15 minutes at room temperature until a completely homogenous solution is achieved (0.5 M stock).

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in 1 mL MeOH, and spot on wide-range pH paper. A pH of ~9.0–9.5 confirms the complete neutralization of the oxalic acid and the liberation of the secondary spiro-amine.

Protocol B: High-Throughput Reductive Amination

Objective: Generate a library of N-alkylated spirocycles using a diverse aldehyde array.

  • Array Plating: Dispense 100 µL (50 µmol) of the 0.5 M amine stock solution into each well of a 96-well deep-well block.

  • Electrophile Addition: Add 1.1 eq (55 µmol) of the corresponding aldehyde library members (dissolved in 50 µL DCE) to the respective wells.

  • Iminium Formation: Add 5 µL of glacial acetic acid to each well to catalyze iminium ion formation. Shake at 400 rpm for 2 hours.

  • Reduction: Add 15.9 mg (75 µmol, 1.5 eq) of Sodium Triacetoxyborohydride (STAB) as a solid or suspension to each well.

    • Causality: STAB is the optimal reducing agent here. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted aldehydes into primary alcohols, ensuring the hydride selectively attacks the more electrophilic iminium ion.

  • Self-Validation Check: Perform rapid LC-MS on a pilot well (e.g., Well A1). The mass spectrum must show the complete disappearance of the iminium intermediate mass ( [M+H]+ ) and the emergence of the final product mass. If the iminium persists, an automated trigger should dispense an additional 0.5 eq of STAB.

Protocol C: Parallel N-Acylation

Objective: Synthesize spirocyclic amides via acid chloride coupling.

  • Array Plating: Dispense 100 µL (50 µmol) of the 0.5 M amine stock solution into the 96-well block.

  • Catalyst Addition: Add 10 µL of a 0.05 M solution of 4-Dimethylaminopyridine (DMAP) in DCM to each well (10 mol%).

    • Causality: DMAP is critical for sterically hindered acid chlorides. It acts as a nucleophilic catalyst, attacking the acid chloride to form a highly reactive acylpyridinium intermediate, which is then rapidly trapped by the spiro-amine, overriding the steric bulk of the azetidine ring.

  • Coupling: Slowly dispense 1.2 eq (60 µmol) of the acid chloride library (in 50 µL DCM) into the wells at 0°C.

  • Quenching: After 4 hours of shaking at room temperature, quench with 100 µL of saturated aqueous NaHCO₃ to destroy unreacted acid chlorides.

Expected Outcomes & Data Presentation

The integration of 6-oxa-2-azaspiro[3.5]nonane into combinatorial workflows yields highly predictable and scalable results. The table below summarizes the expected performance metrics across different electrophilic coupling classes following standard Solid Phase Extraction (SPE) or Prep-HPLC purification.

Table 2: Combinatorial Reaction Matrix & Expected Outcomes

Reaction TypeElectrophile ClassCatalyst / ReagentExpected Yield RangeAverage LC-MS Purity
Reductive Amination Aliphatic/Aromatic AldehydesSTAB, AcOH (cat)75% – 92%> 90%
N-Acylation Acid ChloridesDIPEA, DMAP (cat)80% – 95%> 95%
Sulfonylation Sulfonyl ChloridesDIPEA, Pyridine70% – 88%> 85%
SₙAr Electron-deficient Aryl HalidesK₂CO₃, DMF, 100°C60% – 85%> 80%

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56962211, 1-Oxa-7-azaspiro(3.5)nonane. URL:[Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. URL: [Link]

Method

A Practical Guide to the N-Alkylation of 2-Oxa-6-azaspiro[3.3]heptane: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist Introduction: The Rising Prominence of a Unique Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physic...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of a Unique Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical properties is perpetual. The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block in drug discovery.[1] Its rigid, three-dimensional structure offers a distinct exit vector trajectory compared to more traditional heterocycles.[2][3] Notably, it is often employed as a bioisosteric replacement for morpholine or piperazine, with the significant advantage of often lowering the lipophilicity (logD) of the parent molecule—a counterintuitive outcome given the addition of a carbon atom.[4][5] This phenomenon is largely attributed to the increased basicity of the spirocyclic amine.[5]

This guide provides a detailed exploration of the N-alkylation reaction of 2-oxa-6-azaspiro[3.3]heptane, a cornerstone transformation for its incorporation into lead compounds. We will delve into the underlying mechanism, dissect the critical experimental parameters, and present robust, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism of N-Alkylation: A Nucleophilic Substitution Pathway

The N-alkylation of 2-oxa-6-azaspiro[3.3]heptane, a secondary amine, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (commonly an alkyl halide).

The key mechanistic steps are:

  • Nucleophilic Attack: The nitrogen atom of the 2-oxa-6-azaspiro[3.3]heptane attacks the electrophilic carbon of the alkylating agent (e.g., R-X, where X is a leaving group like Br, I, or OTs), leading to the formation of a new carbon-nitrogen bond.

  • Intermediate Formation: This attack results in a transient, positively charged quaternary ammonium species.

  • Deprotonation: A base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the intermediate and yielding the final N-alkylated tertiary amine product.

While alkylation of primary amines is often plagued by "runaway" reactions leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, the alkylation of a secondary amine like 2-oxa-6-azaspiro[3.3]heptane to a tertiary amine is generally more controlled.[6] The formation of a quaternary salt from the resulting tertiary amine is possible but typically requires more forcing conditions.

SN2_Mechanism Figure 1: S_N_2 Alkylation Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Spiro 2-Oxa-6-azaspiro[3.3]heptane (Nucleophile) TS [Spiro---R---X]‡ (Quaternary Intermediate) Spiro->TS Nucleophilic Attack AlkylHalide R-X (Electrophile) AlkylHalide->TS Product N-Alkylated Spirocycle TS->Product Leaving Group Departs HX H-X TS->HX Base Base

Figure 1: SN2 Alkylation Mechanism

Dissecting the Experimental Parameters: A Scientist's Decision Guide

The success and efficiency of the N-alkylation reaction hinge on the judicious selection of several key parameters. The causality behind these choices is critical for optimizing yield, purity, and scalability.

  • The Alkylating Agent (The "What"): The choice of electrophile is dictated by the desired substituent. Alkyl halides are most common, with reactivity following the order: R-I > R-Br > R-Cl. For less reactive systems, converting a bromide or chloride to an iodide in situ using a catalytic amount of sodium or potassium iodide (the Finkelstein reaction) can significantly accelerate the reaction.[7] Other electrophiles like alkyl sulfonates (mesylates, tosylates) are also excellent alternatives.

  • The Base (The "Catalyst"): A base is essential to neutralize the acid (H-X) formed during the reaction, driving the equilibrium towards the product.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and the more potent, albeit expensive, cesium carbonate (Cs₂CO₃) are frequently used.[7] They are particularly effective in polar aprotic solvents.

    • Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are common choices, especially when substrates are sensitive to stronger inorganic bases.

  • The Solvent (The "Environment"): The reaction medium plays a crucial role.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are the solvents of choice. They effectively solvate the cations involved without interfering with the nucleophilicity of the amine.

    • Ethereal Solvents: Tetrahydrofuran (THF) can also be used, often with stronger bases.

    • Protic Solvents: Polar protic solvents like ethanol or water are generally avoided as they can solvate the amine nucleophile, dampening its reactivity.[7]

  • Temperature (The "Energy"): The required thermal energy is inversely proportional to the reactivity of the electrophile. Highly reactive agents like benzyl bromide may proceed smoothly at room temperature, while less reactive ones, such as aryl chlorides in SNAr reactions, often require heating to temperatures between 60-120 °C.[8]

Experimental Workflow and Protocols

A systematic approach is key to a successful alkylation reaction. The general workflow involves setup, reaction execution, monitoring, work-up, and purification.

Workflow Figure 2: General Experimental Workflow Setup Reaction Setup (Flask, Stirrer, Inert Atm.) Reagents Add Spirocycle, Solvent, and Base Setup->Reagents Addition Add Alkylating Agent (Dropwise) Reagents->Addition Reaction Stir at Temp. (RT or Heat) Addition->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup Aqueous Work-up (Quench, Extract) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 2: General Experimental Workflow
Protocol 1: General N-Alkylation of 2-Oxa-6-azaspiro[3.3]heptane with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (or its hydrochloride/oxalate salt) (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.0 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and potassium carbonate (2.0-3.0 equiv). Note: If using a salt form of the spirocycle, an additional equivalent of base may be required for initial neutralization.

  • Solvent Addition: Add anhydrous DMF (or ACN) to create a stirrable suspension (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add the alkyl halide (1.1 equiv) to the mixture, either neat or as a solution in a small amount of the reaction solvent. For highly reactive halides, this addition may be done dropwise at 0 °C to control any exotherm.

  • Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed after 2-4 hours, gradually heat the mixture to 50-80 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into deionized water and transfer to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine to remove residual DMF and salts. e. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine to prevent product streaking on the acidic silica.[9]

Protocol 2: Reductive Amination - An Alternative Pathway

Reductive amination is a powerful alternative, particularly for synthesizing derivatives from aldehydes and ketones, and it inherently avoids over-alkylation.[8]

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0 equiv)

  • Aldehyde or Ketone (1.0 - 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure Outline:

  • Dissolve 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. Catalytic acetic acid can be added if necessary.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine, dry, and concentrate the organic layers. Purify as described in Protocol 1.

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane.

Alkylation Method Electrophile/Reagent Typical Base Solvent Temp. Key Considerations & References
Direct Alkylation (SN2) Alkyl Bromide/IodideK₂CO₃, Cs₂CO₃DMF, ACNRT - 80 °CThe most common method. KI can be used catalytically with less reactive chlorides/bromides.[7]
Sulfonylative Alkylation Alkyl Tosylate/MesylateDIPEA, K₂CO₃ACN, THF50 - 100 °CGood for secondary or sterically hindered systems.
Reductive Amination Aldehyde or KetoneNone (reductant is key)DCM, DCERTExcellent for control and avoiding over-alkylation. Uses mild reducing agents like NaBH(OAc)₃.[8]
Buchwald-Hartwig Coupling Aryl Halide/TriflateNaOtBu, K₃PO₄Toluene, Dioxane80 - 120 °CPalladium-catalyzed method for forming C(sp²)-N bonds. Requires specific ligands.
"Borrowing Hydrogen" Primary/Secondary Alcohol-Toluene80 - 120 °CMetal-catalyzed (e.g., Ir, Ru) process that is atom-economical but requires specialized catalysts.[10][11]

Conclusion

The N-alkylation of 2-oxa-6-azaspiro[3.3]heptane is a versatile and fundamental reaction for leveraging this unique scaffold in drug discovery and chemical biology. A thorough understanding of the SN2 mechanism and the interplay between the alkylating agent, base, solvent, and temperature is paramount for achieving high-yielding and clean transformations. By applying the principles and protocols detailed in this guide, researchers can confidently and efficiently synthesize a diverse array of N-substituted derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Springer. [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. pubs.rsc.org. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ACS Publications. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

Sources

Application

Techniques for creating spirocyclic pyrrolidines for drug discovery

Application Note: Advanced Synthetic Strategies for Spirocyclic Pyrrolidines in Drug Discovery Introduction & Scientific Rationale In contemporary drug discovery, transitioning from flat, sp2-hybridized aromatic systems...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Strategies for Spirocyclic Pyrrolidines in Drug Discovery

Introduction & Scientific Rationale

In contemporary drug discovery, transitioning from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures is a proven strategy to improve pharmacokinetic profiles, such as aqueous solubility, metabolic stability, and bioavailability. Spirocyclic pyrrolidines represent a privileged class of rigid frameworks that allow for the precise spatial orientation of pharmacophores while minimizing the entropic penalty upon target binding [1]. This application note details two state-of-the-art methodologies for synthesizing these complex N-heterospirocycles: the classical stereoselective 1,3-dipolar cycloaddition and the modern visible-light-driven photoredox radical cascade.

Mechanistic Pathways & Workflow Strategy

Pathway A: 1,3-Dipolar Cycloaddition (1,3-DC) The 1,3-DC of azomethine ylides with electron-deficient exocyclic alkenes is the most reliable method for constructing spiro-pyrrolidines with multiple stereocenters in a single step [2]. The causality of the stereocontrol lies in the concerted [π4s + π2s] nature of the cycloaddition. By employing a Lewis acid (e.g., Ag(I)) and a chiral ligand, the metal coordinates the azomethine ylide, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and enforcing a rigid chiral pocket that dictates a highly endo-selective approach of the dipolarophile.

Pathway B: Visible-Light Photoredox Catalysis For substrates lacking electron-deficient alkenes, photoredox catalysis provides a powerful alternative [3]. An Ir(III) or Ru(II) photocatalyst absorbs visible light to reach a long-lived excited state. Single-electron transfer (SET) to an N-allylsulfonamide precursor generates a highly reactive N-centered radical. This radical rapidly undergoes a 5-exo-trig cyclization onto a tethered alkene, forming the spirocyclic core under exceptionally mild, room-temperature conditions.

RouteSelection Start Target: Spirocyclic Pyrrolidine Decision Substrate Class & Stereochemical Need? Start->Decision Route1 Electron-Deficient Alkene + Azomethine Ylide Decision->Route1 Thermal/Lewis Acid Route2 Unactivated Alkene + N-Allylsulfonamide Decision->Route2 Photochemical Method1 1,3-Dipolar Cycloaddition (Ag/Cu/Pd Catalysis) Route1->Method1 Method2 Photoredox Catalysis (Visible Light, Ir/Ru) Route2->Method2 Outcome1 High endo-selectivity Multiple stereocenters Method1->Outcome1 Outcome2 Radical 5-exo-trig cyclization Mild conditions Method2->Outcome2

Synthetic decision tree for spirocyclic pyrrolidines.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of the primary synthetic techniques discussed in this protocol, highlighting their efficiency, stereochemical control, and scalability[2, 3, 4].

Synthetic TechniqueSubstrate ScopeTypical Yield (%)Enantiomeric Excess (ee)Scalability
Ag(I)-Catalyzed 1,3-DC Exocyclic alkenes, imino esters75 – 95%Up to 93%High (Multigram) [4]
Photoredox Catalysis N-allylsulfonamides, unactivated alkenes60 – 85%N/A (Diastereoselective)Moderate (Flow setup)[3]
Dieckmann Condensation Cyclic α-amino acids62 – 74%N/A (Racemic/Chiral pool)High (Up to 100g) [4]

Experimental Methodologies

Protocol A: Asymmetric 1,3-Dipolar Cycloaddition (Ag(I)-Catalyzed)

Objective: Synthesis of endo-selective spiro-[butyrolactone-pyrrolidine] derivatives [2]. Causality & Self-Validation: The in situ generation of the azomethine ylide via N,N′-diisopropylcarbodiimide (DIC) dehydration ensures the reactive intermediate is consumed immediately, preventing premature degradation. The protocol is self-validating: the reaction mixture shifts from a cloudy suspension to a clear solution upon successful ylide generation and subsequent cycloaddition.

Step-by-Step Procedure:

  • Preparation of Catalyst Complex: In an oven-dried Schlenk tube under an argon atmosphere, combine AgOAc (5.0 mol%) and the chiral CAAA-amidphos ligand (5.5 mol%) in dry THF (2.0 mL). Stir at room temperature for 30 minutes to ensure complete metal-ligand coordination.

  • Reagent Addition: Add the α-imino ester (0.2 mmol) and α-methylene-γ-butyrolactone (0.24 mmol, 1.2 equiv) to the catalyst solution.

  • Activation: Dropwise add DIC (0.24 mmol) to the mixture. The addition of the dehydrating agent triggers the in situ formation of the azomethine ylide.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–24 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc, 3:1). The disappearance of the UV-active α-imino ester spot indicates reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel to afford the pure endo-spirocyclic pyrrolidine.

Protocol B: Visible-Light Photoredox Catalysis for β-Spirocyclic Pyrrolidines

Objective: Assembly of N-heterospirocycles via radical 5-exo-trig cyclization[3]. Causality & Self-Validation: The use of blue LED irradiation selectively excites the Ir(III) photocatalyst without thermally degrading the sensitive N-allylsulfonamide substrate. A control experiment (omitting light) must yield 0% product, validating that the reaction is strictly photochemically driven and not a thermal background process.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the N-allylsulfonamide precursor (0.2 mmol), unactivated alkene (0.6 mmol, 3.0 equiv), and the photocatalyst[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%).

  • Solvent & Degassing: Dissolve the reagents in anhydrous, degassed acetonitrile (2.0 mL). Critical Step: Sparge the solution with argon for 15 minutes. Oxygen is a potent radical scavenger and will quench the excited state of the photocatalyst, halting the reaction.

  • Irradiation: Seal the vial with a Teflon-lined septum. Irradiate the mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature. Maintain a distance of 2 cm between the light source and the vial. Use a cooling fan to ensure the ambient temperature does not exceed 25 °C.

  • Reaction Monitoring: Stir under irradiation for 16 hours. Validation Check: Remove an aliquot, quench light exposure, and analyze via LC-MS to confirm the mass of the desired spirocycle and the total consumption of the sulfonamide.

  • Workup: Once complete, turn off the light source, dilute the mixture with deionized water (10 mL), and extract with dichloromethane (3 × 10 mL).

  • Purification: Evaporate the solvent and purify the product via automated flash chromatography to isolate the β-spirocyclic pyrrolidine.

References

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry - A European Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq8YXC0XezlMCpF27V3Q9BpBKjWOJMR5QhuVYqcsVw7tIQ6I4lRkelTvBxl1glBxLymwhqGiUcuQmxGHdVYsQAISOVDC2XVZkUs60KP_ha8q5KaDgB-BTOvN9cG2HyzK79v9S2]
  • Endo-Selective Construction of Spiro-[butyrolactone-pyrrolidine] via Ag(I)/CAAA-Amidphos-Catalyzed 1,3-Dipolar Cycloaddition between Azomethine Ylides and α-Methylene-γ-Butyrolactone. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIQOkprzzN_AoLiu_fcGzujYbNkUWZXPhyh2b7LAu9ci4Jw_sd3uzc9XtiJh_1jv1T1jGmOZXNoft-niBabQm8FLe6r8p3QkGlyl7qOzsfnK8dFzHzJ__ibpmysAKPkFG-]
  • Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_39nPj-L8_B2FshXhiSoqW6YuXYidzLbzgx2XOykHPh89V3uKF036-Hpjdl-G_hIH-d3VfJDJkB0BNxNSfdx_11pDnwL_uhtHGK4UKZQ_HvFCNmBF4tuFasH2m4Fd-_mfCdYWytd0lC2MAcCESDg=]
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnGM8rTjFbmUN-LMulJc4TLqbiYpZ5avhKK6owhlTO4HnNFjQgdaey75sARh43TkRhJBBGXVaXK8qJfBfTB9cKee6bsRQ1l6EWQupSaBCVzfzcYxkytnt4dygBTSkikR2dfQoDA9aoYpD0Gro=]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Troubleshooting in Spirocycle Synthesis

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. Constructing spirocycles—molecules where two rings are joined at a single, highly congested quaternary carbon—presents unique thermodynamic and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. Constructing spirocycles—molecules where two rings are joined at a single, highly congested quaternary carbon—presents unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure your methodologies are robust, reproducible, and mechanistically sound.

Diagnostic Workflow for Spirocyclization

When a spirocyclization fails, the root cause typically falls into one of three categories: catalyst poisoning, transition state energy mismanagement, or reactive intermediate degradation. Use the following decision tree to isolate your variable.

SpirocycleTroubleshooting Start Spirocyclization Fails (Low Yield / Poor dr) CheckConv Analyze Crude by LC-MS/NMR Start->CheckConv LowConv Low Conversion (< 20%) CheckConv->LowConv HighConv High Conversion (Poor Selectivity) CheckConv->HighConv Decomp Decomposition (Complex Mixture) CheckConv->Decomp AddLewis Add Lewis Acid (e.g., Ti(OiPr)4) LowConv->AddLewis Prevent Chelation ChangeLigand Screen Chiral Ligands (e.g., WingPhos) HighConv->ChangeLigand Optimize TS Energy SwitchSolvent Switch to HFIP/TFE Solvent Decomp->SwitchSolvent Stabilize Intermediates

Diagnostic decision tree for troubleshooting spirocyclization reactions.

Causality Analysis & FAQs

Q1: My Ring-Closing Metathesis (RCM) for spirocycle formation stalls at low conversion despite high catalyst loading. How do I force the reaction to completion? Causality & Mechanism: Forming a spirocycle involves creating a highly congested quaternary center. In RCM (e.g., using Grubbs' catalysts for butenolide synthesis), heteroatoms such as substrate carbonyls can chelate to the ruthenium center[1]. This interrupts the catalytic cycle, leading to premature catalyst death rather than a thermodynamic roadblock. Self-Validating Solution: Introduce a Lewis acid additive. Adding catalytic amounts of Titanium(IV) isopropoxide (Ti(OiPr)4) competitively binds the coordinating heteroatoms, freeing the Ru-catalyst[1]. Validation: If conversion jumps from <20% to >70% upon adding 5 mol% Ti(OiPr)4, heteroatom chelation was the definitive bottleneck.

Q2: I am observing poor diastereoselectivity in my transition-metal-catalyzed cycloadditions. How can I control the stereochemical outcome? Causality & Mechanism: The spatial arrangement around the spiro atom is dictated by the energy difference between diastereomeric transition states. In highly congested spiro-systems, these energy differences are often minimal. The polarity of the solvent and the steric geometry of the ligand directly influence the transition state dipole[2]. Self-Validating Solution: First, screen a range of solvents with varying polarities (e.g., Toluene vs. DCM); a complete reversal or enhancement of diastereoselectivity confirms that transition-state dipole stabilization is the primary stereocontrolling factor[2]. Second, utilize rigid chiral ligands. For instance, employing P-chiral WingPhos in Pd-hydride-catalyzed enyne cycloadditions provides a highly rigid steric pocket that dictates facial selectivity, enabling direct, enantioselective synthesis of spirocycles[3].

Q3: Hypervalent iodine-mediated oxidative dearomatization of phenols to spirodienones is yielding complex mixtures and tar. What is going wrong? Causality & Mechanism: Reagents like PIDA and PIFA generate highly reactive, electrophilic phenoxenium ion intermediates[4]. In standard organic solvents (like DCM or THF), these intermediates are unstabilized and rapidly undergo non-specific over-oxidation or intermolecular coupling before the desired intramolecular spirocyclization can occur. Self-Validating Solution: Switch to a fluorinated alcohol solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)[4]. These solvents are highly polar but weakly nucleophilic; they stabilize the cationic intermediates via strong hydrogen bonding without trapping them, funneling the reaction cleanly toward the spirocyclic product.

Mechanism Phenol Phenol Substrate Phenoxenium Phenoxenium Ion (Reactive Cation) Phenol->Phenoxenium Oxidation Iodine PIDA / PIFA (Oxidant) Iodine->Phenoxenium HFIP HFIP Solvent (H-Bond Stabilization) Phenoxenium->HFIP Solvation Side Oligomers & Tar Phenoxenium->Side Standard Solvents (Unstabilized) Spiro Spirocyclic Dienone HFIP->Spiro Intramolecular Attack

Mechanistic pathway of hypervalent iodine-mediated oxidative dearomatization.

Quantitative Data: Parameter Optimization Summaries

The following table summarizes the quantitative impact of specific parameter adjustments on spirocycle synthesis across different reaction classes.

Reaction ClassParameter AdjustedBaseline ResultOptimized ResultMechanistic Rationale
RCM (Butenolides) Addition of 5 mol% Ti(OiPr)420% Yield76% YieldPrevents Ru-catalyst chelation by carbonyls.
Pd-Catalyzed Cycloaddition Switch to WingPhos LigandLow dr / ee>95% ee, High drRigid P-chiral pocket dictates facial selectivity[3].
SnAP Spirocyclization 3:1 HFIP:DCE solvent mixtureTrace Product69% YieldHFIP enhances cyclization rate and stabilizes ketimine.
Oxidative Dearomatization Switch from DCM to TFE/HFIPComplex Mixture87% YieldFluorinated solvents stabilize phenoxenium intermediates[4].

Self-Validating Experimental Protocols

Protocol A: Ti(OiPr)4-Assisted Ring-Closing Metathesis (RCM)

Designed to overcome catalyst poisoning during the synthesis of spirocyclic butenolides[1].

  • Preparation: Flame-dry all glassware. Dissolve the diene ester substrate (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.01 M. Note: High dilution is strictly required to favor intramolecular spirocyclization over intermolecular cross-metathesis.

  • Lewis Acid Pre-complexation: Add Ti(OiPr)4 (0.05 equiv) to the stirring solution. Stir for 15 minutes at room temperature. This allows the titanium to pre-complex with the substrate's carbonyl oxygen.

  • Catalyst Introduction: Add Grubbs' catalyst (5 mol%) in one single portion.

  • Execution: Heat the reaction mixture to 35 °C under an inert argon atmosphere. Monitor via LC-MS.

  • System Validation Check: If the reaction stalls at 50% conversion, spike the mixture with an additional 2 mol% catalyst. If conversion resumes, the initial catalyst was poisoned; if it does not, the thermodynamic equilibrium of the specific spiro-ring size has been reached.

  • Workup: Concentrate in vacuo and purify the residue by silica gel column chromatography (petroleum ether/ether = 3:1)[1].

Protocol B: One-Step SnAP Spirocyclization with Ketones

Designed for the single-step synthesis of saturated spirocyclic N-heterocycles using Stannyl Amine Protocol (SnAP) reagents[5].

  • Imine Formation: Combine the cyclic ketone (1.0 equiv) and the SnAP reagent (1.0 equiv) in a solvent mixture of HFIP and 1,2-dichloroethane (DCE) at a strict 3:1 ratio.

  • Additive: Add 2,6-lutidine (1.0 equiv) to the mixture.

  • Cyclization: Stir the reaction at 23 °C. The high proportion of HFIP is critical here to enhance the rate of cyclization and maintain the integrity of the intermediate ketimine[5].

  • System Validation Check: To validate that ketimine hydrolysis is not the cause of a failed reaction, run a microscale control reaction omitting the SnAP reagent. If the ketimine peak degrades on LC-MS over 2 hours, your solvent system is too wet and must be dried over molecular sieves.

  • Workup: Quench the reaction with aqueous NaHCO₃. Extract with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to isolate the spirocycle[5].

References

  • Synthesis of Spirocyclic Butenolides by Ring Closing Metathesis. Thieme-Connect.1

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.2

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals.4

  • Direct access to spirocycles by Pd/WingPhos-catalyzed enantioselective cycloaddition of 1,3-enynes. PMC.3

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Research Collection (ETH Zurich).5

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility in Spirocyclic Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the "Escape from Flatland" paradox.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the "Escape from Flatland" paradox. While incorporating spirocyclic motifs increases the fraction of sp³-hybridized carbons ( Fsp3​ ) and generally improves target specificity and pharmacokinetic profiles (1[1]), highly rigid and lipophilic spiro-systems can still exhibit notoriously poor aqueous solubility.

This guide provides actionable, causality-driven troubleshooting strategies and self-validating protocols to resolve solubility bottlenecks in your spirocyclic pipelines.

Module 1: Structural Modification & Physicochemical Tuning

FAQ 1: We substituted our planar aromatic core with a spirocyclic scaffold to increase Fsp3​ , but the thermodynamic solubility actually decreased. Why did this happen, and how do we fix it?

Causality & Mechanism: While increasing Fsp3​ disrupts flat π−π stacking, a highly symmetric spirocycle can inadvertently create a tightly packed crystal lattice. This drives up the melting point and lattice energy, reducing thermodynamic solubility. Furthermore, if the spiro-system lacks polar surface area (PSA), the overall LogP might increase, driving hydrophobicity.

Resolution Strategy:

  • Disrupt Symmetry: Introduce asymmetric substituents (e.g., methylating one ring) to frustrate crystal lattice packing.

  • Incorporate Heteroatoms: Switch from carbocycles to oxa- or aza-spirocycles. Aza-spirocycles are basic and ionizable at physiological pH, drastically improving hydration and lowering LogP (2[2]).

  • Covalent Modifiers: If the core cannot be altered, consider appending an uncharged, polar motif like an oxetanyl sulfoxide. This specific modification has been shown to increase solubility 5- to 10-fold by increasing the dipole moment without adding ionizable groups that might hinder membrane permeability (3[3]).

Quantitative Impact of Structural Modifications

Summarized data comparing baseline planar/lipophilic structures against optimized spirocyclic analogs.

Modification StrategyBaseline ScaffoldModified ScaffoldSolubility ImpactMechanistic Causality
Symmetry Disruption Symmetric planar alkeneSpirocyclic cyclopropane (PLK4 inhibitor)ImprovedReduced crystal lattice energy and optimal 3D geometry (4[4])
Heteroatom Insertion Piperazine tailBridged/Spirocyclic azaspiro-derivative~20-fold increaseIncreased 3D character, basicity, and hydration (5[5])
Polar Appendage Highly lipophilic spiro-coreOxetanyl sulfoxide appended core5 to 10-fold increaseIncreased dipole moment, neutral hydration (3[3])

Module 2: Formulation Strategies - Amorphous Solid Dispersions (ASDs)

FAQ 2: Our aza-spirocycle has a high LogP and fails to dissolve in simulated gastric fluid (SGF). We attempted an Amorphous Solid Dispersion (ASD) using Copovidone, but the drug recrystallizes upon dilution. What is the mechanism of failure?

Causality & Mechanism: Recrystallization upon dilution indicates you have exceeded the Limit of Congruency (LoC) or the polymer is failing to maintain supersaturation in the aqueous phase (the "parachute" effect failed). Spirocycles, due to their rigid 3D structures, can have unique miscibility limits in standard polymers. When the ASD dissolves, the hydrophobic spirocycle rapidly phase-separates into drug-rich domains that nucleate and crystallize.

Resolution Strategy: Switch to an amphiphilic polymer like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) which has proven highly effective for complex spiro-structures (6[6]).

Self-Validating Protocol: Preparation of Soluplus-Based ASDs via Spray Drying

This step-by-step methodology ensures the ASD is genuinely amorphous and physically stable.

  • Solution Preparation: Dissolve the spirocyclic API and Soluplus® (1:3 w/w ratio) in a common solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

    • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete molecular dispersion, which will seed crystallization.

  • Spray Drying: Process the solution using a lab-scale spray dryer (e.g., Buchi B-290). Set the inlet temperature to 70-80°C, aspirator to 100%, and pump rate to 10-15%.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours.

    • Causality: Residual solvents act as plasticizers, lowering the glass transition temperature ( Tg​ ) and accelerating solid-state recrystallization.

  • Solid-State Characterization (Self-Validation):

    • Powder X-Ray Diffraction (pXRD): Confirm the absence of Bragg peaks (must show a broad amorphous halo).

    • Modulated DSC: Confirm a single Tg​ positioned between the Tg​ of the pure polymer and the pure API. Two distinct Tg​ s indicate phase separation.

  • Non-Sink Dissolution Testing: Evaluate the formulation in FaSSIF (Fasted State Simulated Intestinal Fluid) to confirm the "spring and parachute" dissolution profile is maintained over 120 minutes.

ASDWorkflow Step1 1. Dissolution in Solvent API + Soluplus (1:3) Check1 Optically Clear? (Molecular Dispersion) Step1->Check1 Check1->Step1 No (Adjust Solvent) Step2 2. Spray Drying Inlet: 70-80°C Check1->Step2 Yes Step3 3. Secondary Vacuum Drying Remove Plasticizing Solvents Step2->Step3 Check2 4. Solid-State Validation (pXRD & Modulated DSC) Step3->Check2 Success Stable Amorphous Solid Dispersion Check2->Success Single Tg, No Peaks Fail Phase Separation / Recrystallization Check2->Fail Multiple Tg / Bragg Peaks

Caption: Step-by-step preparation and validation workflow for Soluplus-based Amorphous Solid Dispersions.

Module 3: Salt Screening and Counterion Selection

FAQ 3: We formed a hydrochloride salt of our basic azaspirocycle, but its kinetic solubility is still poor in vivo. Why?

Causality & Mechanism: Hydrochloride salts of highly lipophilic bases often suffer from the Common Ion Effect in the stomach (which is highly rich in Cl− ions), severely suppressing solubility. Furthermore, if the pH of the intestine exceeds the pKa of the azaspirocycle, the salt will rapidly disproportionate back to the insoluble free base.

Resolution Strategy: Perform a comprehensive counterion screen using mesylate (methanesulfonate) or citrate salts. For example, methanesulfonate salts of spiro-containing drug leads have demonstrated up to a 4-fold increase in kinetic solubility over their HCl counterparts by avoiding the common ion effect in gastric fluids (5[5]).

SolubilityLogic Start Poor Spirocycle Aqueous Solubility CheckProps Analyze Physicochemical Properties (LogP, MP, pKa) Start->CheckProps HighLogP High LogP (Lipophilic Core) CheckProps->HighLogP HighMP High Melting Point (Crystal Packing) CheckProps->HighMP Ionizable Ionizable Center (e.g., Azaspirocycle) CheckProps->Ionizable Mod1 Append Polar Groups (e.g., Oxetanyl Sulfoxide) HighLogP->Mod1 Mod2 Disrupt Symmetry / Form Amorphous Dispersion HighMP->Mod2 Mod3 Salt Screening (Avoid HCl, test Mesylate) Ionizable->Mod3

Caption: Diagnostic workflow for identifying and resolving spirocycle solubility bottlenecks.

References

  • Potential applications of spirocyclic compounds in pharmacology. Benchchem.1

  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters. ACS Publications.2

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility | ACS Medicinal Chemistry Letters. ACS Publications.3

  • Advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem.4

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. PMC (NIH).5

  • Developing Soluplus®-Based Microparticle Amorphous Solid Dispersions with High Drug Loading for Enhanced Celecoxib Dissolution via Electrospraying. ResearchGate.6

Sources

Troubleshooting

Identification and minimization of side products in azaspiro[3.5]nonane synthesis

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of azaspiro[3.5]nonane and its derivatives. Azaspirocycles are of significant interest in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of azaspiro[3.5]nonane and its derivatives. Azaspirocycles are of significant interest in modern drug discovery due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property.[1] However, their synthesis is often accompanied by challenges, including the formation of stubborn side products that can complicate purification and reduce yields.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of the azaspiro[3.5]nonane core. Our focus is on not just identifying problems, but understanding their mechanistic origins and providing robust, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of azaspiro[3.5]nonane.

Q1: What are the most common synthetic strategies for constructing the azaspiro[3.5]nonane core, and what are their primary advantages and disadvantages?

A1: Several robust methods exist, each with its own set of strengths and associated side reactions. The choice of strategy often depends on the available starting materials, desired substitution patterns, and scalability. Key methods include:

  • Reduction of Lactam Precursors: Using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) to reduce a spirocyclic lactam. This is a common and effective method but requires careful control to avoid over-reduction and ring-opening.[2][3]

  • Reductive Amination of a Spirocyclic Ketone: Reacting a pre-formed spiro-ketone with an amine source in the presence of a reducing agent. This method is versatile but can lead to secondary amine impurities.[3]

  • Intramolecular Dieckmann Condensation: A base-mediated intramolecular cyclization of a diester to form a β-keto ester, which is a precursor to the final spirocycle. This is an excellent C-C bond-forming reaction but is reversible and highly sensitive to reaction conditions.[3]

  • Palladium-Catalyzed Cyclization: Utilizes cross-coupling reactions to construct the spirocyclic core. This approach offers great versatility but can be complicated by side reactions like β-hydride elimination and homocoupling.[2]

Q2: Purity is a consistent issue. What are the most effective general strategies for purifying azaspiro[3.5]nonane derivatives?

A2: Given that many azaspiro[3.5]nonane derivatives are basic, specialized purification techniques are often necessary. Standard silica gel chromatography can sometimes lead to poor peak shape and yield loss.[4] Consider the following:

  • Column Chromatography on Neutral Alumina: This is often a superior alternative to silica gel for basic amines, minimizing tailing and improving separation.[2]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and is highly effective for purifying amines from neutral or acidic byproducts.[5]

  • Reverse-Phase HPLC (RP-HPLC): For high-purity samples required for biological testing, RP-HPLC using acidic mobile phase modifiers (like TFA or formic acid) to protonate the amine can provide excellent resolution.

  • Careful Work-up: For reactions involving metal hydrides like LiAlH₄, a standardized Fieser workup (sequential addition of water, 15% NaOH, and more water) is crucial to precipitate aluminum salts, allowing for their easy removal by filtration.[2][3]

Part 2: Troubleshooting Guide by Reaction Type

This section provides detailed, question-and-answer-based troubleshooting for specific synthetic steps.

Issue 1: LiAlH₄ Reduction of Spirocyclic Lactams

Q: After my LiAlH₄ reduction of an N-Boc-7-azaspiro[3.5]nonan-8-one precursor, I'm observing a significant amount of a ring-opened byproduct alongside my desired amine. What is causing this and how can I prevent it?

A: This is a known side reaction during the reduction of lactams, particularly under harsh conditions.

  • Probable Cause: The mechanism of lactam reduction by LiAlH₄ involves the formation of a hemiaminal intermediate. If the reaction conditions are too forceful (e.g., high temperature) or if protic impurities are present, this intermediate can undergo cleavage of the endocyclic C-N bond, leading to a linear amino alcohol byproduct instead of the desired cyclic amine. The presence of water, even in trace amounts, can exacerbate this issue.[3]

  • Proposed Solutions: The key is to maintain strict control over the reaction conditions and ensure an anhydrous environment.

    • Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried before use. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is mandatory.[3]

    • Temperature Control: The reaction is highly exothermic. Maintain a low temperature (0 °C to -10 °C) during the addition of LiAlH₄ and throughout the reaction.[2] Use an ice-salt or dry ice/acetone bath for cooling.

    • Milder Reducing Agents: If ring-opening persists, consider switching to a milder reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative that can provide better selectivity for lactam reduction without causing ring cleavage.[3]

Experimental Protocol: Optimized LiAlH₄ Reduction

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 7-oxo-azaspiro[3.5]nonane precursor (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add a solution of LiAlH₄ in THF (1.5 equiv.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed -5 °C.[2]

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring progress closely by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄ used), 15% aqueous NaOH (1 mL per 1 g LiAlH₄), and finally water (3 mL per 1 g LiAlH₄).[3]

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the resulting white precipitate of aluminum salts through a pad of Celite®, washing thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on neutral alumina.[2]

Issue 2: Reductive Amination of Spiro-ketones

Q: During the reductive amination of 7-azaspiro[3.5]nonan-1-one with ammonium acetate, I'm forming a significant amount of a secondary amine byproduct where my desired primary amine has reacted with another molecule of the starting ketone. How can I improve selectivity for the primary amine?

A: This is a classic challenge in reductive amination, driven by the product being more nucleophilic than the ammonia source.

  • Probable Cause: The newly formed primary amine product is often more reactive than the ammonia used as the nitrogen source. It can compete with ammonia to react with the remaining spiro-ketone, forming a new imine that is subsequently reduced to the undesired secondary amine dimer.

  • Proposed Solutions: The strategy is to manipulate the reaction kinetics to favor the reaction of ammonia over the product amine.

    • Use a Large Excess of the Ammonia Source: Employing a large excess (10-20 equivalents) of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) will statistically favor the formation of the primary amine.[3]

    • One-Pot Procedure with a Selective Reducing Agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This allows for a one-pot procedure where the ketone, ammonia source, and reducing agent are all present together. The rate of imine formation from the primary amine product is slower, and the selective reducing agent will trap the desired primary amine as it is formed, minimizing the side reaction.[3]

Troubleshooting Workflow: Reductive Amination

Caption: Troubleshooting logic for secondary amine formation.

Issue 3: Dieckmann Condensation

Q: My Dieckmann condensation to form the spirocyclic β-keto ester is giving very low yields. What are the critical parameters to control for this reaction?

A: The Dieckmann condensation is a reversible, base-sensitive reaction that requires strict control over anhydrous conditions and stoichiometry. [3]

  • Probable Cause:

    • Presence of Water: Water will quench the strong base (e.g., potassium tert-butoxide) and can hydrolyze the ester starting material, leading to reaction failure.[3]

    • Reversibility: The reaction is an equilibrium. To drive it to completion, a full equivalent of a strong, non-nucleophilic base is required to deprotonate the resulting β-keto ester, which is more acidic than the alcohol byproduct. An acidic workup is then needed to re-protonate the enolate.[3]

    • Incorrect Base or Temperature: The choice of base and temperature is critical. Potassium tert-butoxide in a high-boiling solvent like THF or toluene at elevated temperatures is common.[6]

  • Proposed Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and flame-dried glassware. The base should be fresh and handled under an inert atmosphere.

    • Stoichiometry and Addition: Use at least one full equivalent of a strong base. The slow addition of the diester to a suspension of the base is often recommended to minimize intermolecular side reactions.[3]

    • Temperature and Time: The reaction often requires heating (e.g., 60-80 °C) for several hours to proceed to completion.[6] Monitor the reaction progress carefully.

Table 1: Comparison of Reaction Conditions for Side Product Minimization

Reaction TypeCommon Side ProductStandard ConditionOptimized Condition for MinimizationRationale
LiAlH₄ Reduction Ring-opened amino alcoholLiAlH₄ (1.5 eq), THF, RT, 4hLiAlH₄ (1.5 eq), THF, -10°C to 0°C , 4-6hLower temperature controls the exotherm and prevents C-N bond cleavage.[3]
Reductive Amination Secondary amineNH₄OAc (5 eq), NaBH₃CN, MeOH, RTNH₄OAc (15 eq) , NaBH(OAc)₃ , DCE, RTA large excess of the ammonia source outcompetes the product amine.[3]
Dieckmann Condensation Low Yield / HydrolysisKOtBu (1.1 eq), THF, RTKOtBu (1.1 eq), Anhydrous THF , 60°C Anhydrous conditions prevent quenching of the base, and heat drives the reversible reaction forward.[3][6]

Part 3: Mechanistic Insights into Side Product Formation

Understanding the "why" is critical to effective troubleshooting. Below is a diagram illustrating the mechanistic divergence that leads to the desired product versus the ring-opened side product in a LiAlH₄ reduction.

G cluster_0 LiAlH₄ Reduction Pathway cluster_1 Desired Pathway (Low Temp, Anhydrous) cluster_2 Side Reaction Pathway (High Temp / H₂O) A Spirocyclic Lactam B Coordination with AlH₃ A->B 1. LiAlH₄ C Hydride Attack on Carbonyl B->C D Tetrahedral Intermediate C->D E Hemiaminal Intermediate D->E Elimination of O-AlH₂ F Second Hydride Attack E->F 2. LiAlH₄ H Protonation / Lewis Acid Catalyzed Ring Opening E->H H⁺ or Harsh Conditions G Desired Azaspiro[3.5]nonane F->G I Ring-Opened Amino Alcohol (Side Product) H->I

Caption: Mechanism of desired reduction vs. ring-opening side reaction.

By adhering to the optimized protocols and understanding the mechanistic underpinnings of potential side reactions, researchers can significantly improve the efficiency, yield, and purity of their azaspiro[3.5]nonane syntheses.

References

  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane - Benchchem.
  • Kirichok, A., Shton, I., Pishel, I., Zozulya, S., Borysko, P., Kubyshkin, V., Zaporozhets, O., Tolmachev, A., & Mykhailiuk, P. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. Available from: [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane - Benchchem.
  • Recent Advances in Synthetic Routes to Azacycles - MDPI. Available from: [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals | ACS Omega - ACS Publications. Available from: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[7][8]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate. Available from: [Link]

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem.
  • Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions - Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem.
  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - Frontiers. Available from: [Link]

Sources

Optimization

Technical Support Center: A Guide to the Scalable Synthesis of 6-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Welcome to the technical support center for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this valuable spirocyclic building block. As a key structural motif in medicinal chemistry, the successful and scalable synthesis of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride is of significant interest.[1][2]

I. Synthetic Strategy Overview

The construction of the 6-Oxa-2-azaspiro[3.5]nonane core on a large scale necessitates a robust and reproducible synthetic route. While various methods for the synthesis of azaspirocycles have been reported, a practical and scalable approach often involves a multi-step sequence starting from readily available materials.[1][3] Based on established methodologies for related spirocyclic systems, a reliable strategy for the multi-gram synthesis of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride can be envisioned. This involves the initial construction of a suitable functionalized piperidine precursor, followed by cyclization to form the azetidine ring and subsequent deprotection and salt formation.

A plausible and scalable synthetic pathway is outlined below. This route is adapted from methodologies reported for the synthesis of functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which serve as excellent precedents for the construction of the target scaffold.[1][4]

Synthetic_Workflow A Starting Material (e.g., Diethyl 4-oxopiperidine-1,3-dicarboxylate) B Step 1: Ketal Protection A->B Ethylene glycol, p-TsOH C Step 2: Reduction of Ester B->C LiAlH4 or NaBH4 D Step 3: Mesylation C->D MsCl, Et3N E Step 4: Intramolecular Cyclization (Azetidine ring formation) D->E Base (e.g., NaH) F Step 5: Ketal Deprotection E->F Aqueous Acid G Step 6: Reductive Amination F->G Ammonia/Amine source, Reducing agent H Step 7: Boc Deprotection & HCl Salt Formation G->H HCl in Dioxane/EtOAc I Final Product (6-Oxa-2-azaspiro[3.5]nonane hydrochloride) H->I

Caption: A proposed synthetic workflow for 6-Oxa-2-azaspiro[3.5]nonane hydrochloride.

II. Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and available starting materials.

Protocol 1: Synthesis of a Key Spirocyclic Intermediate

This protocol is adapted from the synthesis of related 7-oxa-2-azaspiro[3.5]nonane derivatives and focuses on the construction of the core spirocyclic framework.[1][4]

Step 1: Reduction of a Diester Precursor

  • To a stirred solution of a suitable starting diester, such as 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate, in anhydrous tetrahydrofuran (THF) at -40°C to 0°C, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF.

  • Maintain the temperature during the addition and then allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected 6-Oxa-2-azaspiro[3.5]nonane in a suitable solvent such as dioxane or ethyl acetate.

  • Cool the solution to 0°C and slowly add a solution of 4M HCl in dioxane or a saturated solution of HCl in ethyl acetate.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • The hydrochloride salt will typically precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether or hexane.

  • Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final product.

Parameter Value Reference
Starting Material Boc-protected 6-Oxa-2-azaspiro[3.5]nonane[4]
Reagent 4M HCl in Dioxane[5]
Solvent Dioxane or Ethyl Acetate[5]
Temperature 0°C to Room Temperature[5]
Reaction Time 1-4 hours[5]
Typical Yield >90%[5]

III. Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis and scale-up of 6-Oxa-2-azaspiro[3.5]nonane hydrochloride.

Troubleshooting_Guide A Problem: Low Yield in Cyclization Step B Incomplete Reaction A->B C Side Reactions A->C D Solution: Increase reaction time/temperature B->D E Solution: Screen different bases/solvents C->E F Solution: Ensure anhydrous conditions C->F G Problem: Difficulty in Purification of HCl Salt H Product is an oil or sticky solid G->H I Presence of impurities G->I J Solution: Triturate with non-polar solvent H->J K Solution: Recrystallize from a suitable solvent system H->K L Solution: Wash the crude salt with an appropriate solvent I->L

Caption: A troubleshooting workflow for common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: The yield of my intramolecular cyclization to form the azetidine ring is consistently low. What are the likely causes?

A1: Low yields in spirocyclization reactions are a common challenge.[6] Several factors could be at play:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress carefully using TLC or LC-MS. If starting material persists, consider increasing the reaction time or temperature.

  • Steric Hindrance: The formation of the spirocyclic system can be sterically demanding. The choice of base and solvent is crucial. A stronger, non-nucleophilic base might be required to facilitate the cyclization. Screening different solvents can also have a significant impact on the reaction rate and yield.

  • Side Reactions: The presence of any moisture can lead to side reactions. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am struggling with the purification of the final hydrochloride salt. It's not a clean crystalline solid. What purification strategies can I employ?

A2: The purification of amine hydrochloride salts can sometimes be challenging.[7][8]

  • Trituration: If the product is an oil or a sticky solid, try triturating it with a non-polar solvent like diethyl ether, hexane, or a mixture of the two. This can often induce crystallization and remove non-polar impurities.

  • Recrystallization: If the product is a solid but contains impurities, recrystallization is a powerful purification technique. Common solvent systems for hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol/ether.[7] The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.

  • Washing: Sometimes, simply washing the crude, filtered hydrochloride salt with a cold, appropriate solvent (in which the salt is insoluble but the impurities are soluble) can significantly improve purity.[7] Ethyl acetate or acetone can be effective for this purpose.

Q3: During the reductive amination step, I observe the formation of significant byproducts. How can I improve the selectivity of this reaction?

A3: Reductive amination is a powerful tool, but its success hinges on controlling the reaction conditions.[6][9]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting ketone or aldehyde, allowing the intermediate imine to form before reduction occurs.[9] This minimizes the reduction of the starting carbonyl compound as a side reaction.

  • pH Control: The pH of the reaction is crucial for imine formation. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.

  • One-Pot vs. Stepwise: While one-pot reductive aminations are efficient, if selectivity is a major issue, consider a stepwise approach. First, form the imine intermediate and, if possible, isolate or confirm its formation before adding the reducing agent.

Q4: Is the hydrochloride salt of 6-Oxa-2-azaspiro[3.5]nonane stable for long-term storage?

A4: Generally, hydrochloride salts of amines are more stable and less hygroscopic than the corresponding free bases, making them ideal for storage. For long-term stability, it is recommended to store the 6-Oxa-2-azaspiro[3.5]nonane hydrochloride in a tightly sealed container, protected from light and moisture, and preferably at a low temperature (e.g., 2-8 °C).

V. References

  • Saruengkhanphasit, R., Collier, D., & Coldham, I. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6857–6865. [Link]

  • DeMong, D. E., & Williams, R. M. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]

  • Wang, Y., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters, 19(16), 4183–4186. [Link]

  • Vaskevych, R. I., et al. (2023). 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Vaskevych, R. I., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • ChemRxiv. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • MDPI. (2021). Recent Advances in Oxa-6π Electrocyclization Reactivity for the Synthesis of Privileged Natural Product Scaffolds. [Link]

  • Google Patents. (1967). Process for the purification of amines.

  • Organic Syntheses. (2012). Amide formation by decarboxylative condensation of N-alkyl hydroxylamines and α-ketoacids. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[1][10]nonane and analogs as novel reagents in medicinal chemistry. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

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Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: A Comparative Guide to 6-Oxa-2-azaspiro[3.5]nonane and 7-Azaspiro[3.5]nonane in Drug Design

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical phase of scaffold selection. The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical phase of scaffold selection. The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. This "escape from flatland" significantly enhances clinical success rates by improving aqueous solubility, reducing off-target toxicity, and providing unique vector projections for target engagement[1].

Among the most versatile 3D scaffolds are the spirocycles. This guide provides an objective, data-driven comparison of two highly relevant spirocyclic building blocks: 6-Oxa-2-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane . Below, we dissect their physicochemical properties, structural utility, and the self-validating experimental protocols required to profile them accurately.

Structural Paradigms and Physicochemical Profiling

Spirocycles are defined by two rings sharing a single quaternary carbon atom, imparting inherent rigidity[1]. The [3.5] nomenclature indicates a spirocyclic system composed of a 4-membered ring and a 6-membered ring.

  • 7-Azaspiro[3.5]nonane: A purely aliphatic spirocycle featuring a nitrogen atom in the 6-membered ring. It serves as an excellent 3D bioisostere for piperidine. Its high lipophilicity and basicity make it ideal for targets requiring strong ionic interactions deep within hydrophobic pockets, such as Fatty Acid Amide Hydrolase (FAAH)[2] and the GPR119 receptor[3].

  • 6-Oxa-2-azaspiro[3.5]nonane: This scaffold incorporates an oxygen atom in the 6-membered ring and a nitrogen in the 4-membered ring (an azetidine-tetrahydropyran spiro-system). It acts as a highly effective bioisostere for morpholine[4]. The strategic placement of the oxygen atom introduces a hydrogen bond acceptor, which fundamentally alters the hydration shell of the molecule, thereby lowering the partition coefficient (LogP) and increasing aqueous solubility compared to its all-carbon counterpart[3].

Quantitative Physicochemical Comparison

To guide scaffold selection, the foundational physicochemical properties of both spirocycles are summarized below.

Property7-Azaspiro[3.5]nonane6-Oxa-2-azaspiro[3.5]nonane
Molecular Formula C₈H₁₅NC₇H₁₃NO
Molecular Weight 125.21 g/mol [5]127.18 g/mol [6]
Spiro Ring Sizes 4-membered / 6-membered4-membered / 6-membered
Heteroatoms 1 Nitrogen (Aliphatic)1 Nitrogen, 1 Oxygen (Ether)
Predicted LogP ~1.8~0.2
Topological Polar Surface Area (TPSA) 12.0 Ų[5]21.3 Ų
Primary Utility Piperidine bioisostereMorpholine bioisostere

Self-Validating Experimental Methodologies

Computational predictions (e.g., CLogP) often fail to account for the unique internal dipole moments and complex solvation dynamics of spirocycles. Therefore, rigorous experimental validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput LC-MS/MS Shake-Flask LogD₇.₄ Determination

Objective: Quantify the distribution coefficient at physiological pH to accurately assess lipophilicity. Causality & Design: We utilize a shake-flask method coupled with LC-MS/MS rather than traditional UV-Vis. UV-Vis requires high compound concentrations (risking aggregation) and is susceptible to impurity interference. LC-MS/MS provides high sensitivity and specificity. Crucially, we pre-saturate the 1-octanol and PBS phases prior to the experiment to prevent volume shifts during equilibration, ensuring thermodynamic accuracy. Self-Validating Mechanism: The assay includes a cassette of reference standards (Atenolol for low LogD, Metoprolol for medium, Amiodarone for high). If the standard curve deviates by >0.2 log units from established literature values, the assay is automatically flagged for failure, preventing false data propagation.

Step-by-Step Methodology:

  • Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 and HPLC-grade 1-octanol. Mutually saturate both phases by stirring them together vigorously for 24 hours.

  • Spike 10 µL of a 10 mM DMSO stock of the spirocyclic compound into 990 µL of the biphasic system (1:1 v/v octanol/PBS) in a 2 mL deep-well polypropylene plate.

  • Seal the plate and shake at 1000 RPM for 2 hours at 25°C to achieve thermodynamic equilibrium.

  • Centrifuge the plate at 3000 x g for 15 minutes to ensure complete and sharp phase separation.

  • Carefully sample 50 µL from each phase, dilute 1:100 in acetonitrile containing an internal standard (e.g., labetalol), and analyze via LC-MS/MS (MRM mode).

  • Calculate LogD₇.₄ = Log₁₀(AUC_octanol / AUC_PBS).

Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance, CL_int)

Objective: Evaluate the vulnerability of the spirocyclic core to Phase I oxidative metabolism. Causality & Design: While sp³-rich scaffolds generally resist metabolism better than planar aromatics, the α-carbons adjacent to the heteroatoms (N and O) in both 6-oxa-2-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane remain prime sites for Cytochrome P450 (CYP) mediated oxidation. We use Human Liver Microsomes (HLM) supplemented with an NADPH-regenerating system to simulate hepatic Phase I metabolism. Self-Validating Mechanism: A parallel "minus-NADPH" control is run for every compound. If degradation occurs in the absence of NADPH, it indicates chemical instability or non-CYP mediated hydrolysis, prompting immediate structural re-evaluation. Verapamil is utilized as a high-clearance positive control to verify microsomal activity.

Step-by-Step Methodology:

  • Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system (final concentration 1 mM).

  • At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples at 4000 x g for 10 minutes to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining relative to the t=0 minute control.

  • Calculate the elimination rate constant (k) from the log-linear decline and derive CL_int (µL/min/mg protein).

Mechanistic Workflows & Logical Relationships

To visualize the integration of these scaffolds into a drug discovery pipeline, the following diagrams map out the experimental workflow and a key pharmacological pathway.

Workflow S1 Spirocycle Selection (6-Oxa vs 7-Aza) S2 Shake-Flask Partitioning (Octanol/PBS pH 7.4) S1->S2 Lipophilicity S3 Liver Microsome Incubation (+NADPH, 37°C) S1->S3 Stability S4 LC-MS/MS Quantification (Internal Standard Normalized) S2->S4 Phase Separation S3->S4 Quenched Aliquots S5 Data Analysis (LogD & Intrinsic Clearance) S4->S5 AUC Ratio

Caption: Self-Validating Workflow for Physicochemical and Metabolic Profiling.

Pathway L 7-Azaspiro[3.5]nonane Agonist R GPR119 Receptor L->R Binding G Gαs Protein R->G Activation AC Adenylate Cyclase G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Allosteric Binding Eff GLP-1 Release PKA->Eff Phosphorylation

Caption: GPR119 Signaling Pathway Activated by 7-Azaspiro[3.5]nonane Agonists.

Medicinal Chemistry Applications

The choice between these two scaffolds ultimately dictates the pharmacokinetic trajectory of the lead molecule:

  • 7-Azaspiro[3.5]nonane: This scaffold has been successfully deployed as a core in the development of FAAH inhibitors, achieving exceptional target engagement with k_inact/K_i values exceeding 1500 M⁻¹s⁻¹[2]. Furthermore, its derivatives have shown potent efficacy as GPR119 agonists, a target critical for glucose homeostasis and the treatment of metabolic disorders[7],[3].

  • 6-Oxa-2-azaspiro[3.5]nonane: As the medicinal chemistry community pushes towards more polar spirocycles to combat attrition due to poor solubility, this oxa-aza variant is gaining significant traction. By functioning as a morpholine bioisostere, it allows chemists to dial out excessive lipophilicity (lowering LogD) while maintaining the rigid 3D vector necessary for high-affinity target engagement[4],[3].

References[7] tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate - ChemicalBook

5]7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem 2]Discovery of Novel Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as Lead Scaffolds - PubMed 4]Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Chemical Reviews - ACS Publications 6]6-oxa-2-azaspiro[3.5]nonane (C7H13NO) - PubChemLite 3]A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem 1]The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis

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Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement: 6-Oxa-2-azaspiro[3.5]nonane vs. Piperidine

Introduction: Escaping the Flatland of Drug Design In modern medicinal chemistry, the drive to create novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. A significant stra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping the Flatland of Drug Design

In modern medicinal chemistry, the drive to create novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is relentless. A significant strategy in this endeavor is the principle of bioisosterism, where a portion of a molecule is replaced by a structurally distinct group to modulate its properties favorably. The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in approved drugs, valued for its synthetic tractability and ability to influence solubility and receptor binding.[1][2][3] However, its conformational flexibility and susceptibility to metabolic oxidation can present significant challenges in drug development.[1][4]

The concept of "Escaping from Flatland" encourages the use of three-dimensional, Fsp³-rich scaffolds to explore novel chemical space and improve drug-like properties.[4] Spirocyclic systems, which feature two rings sharing a single quaternary carbon atom, are exemplary of this approach.[5][6] This guide provides a comparative analysis of the traditional piperidine scaffold against a modern 3D alternative: 6-Oxa-2-azaspiro[3.5]nonane . We will delve into the physicochemical, metabolic, and synthetic differences, providing the data and experimental rationale necessary for researchers to make informed decisions in their drug discovery programs.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between piperidine and 6-oxa-2-azaspiro[3.5]nonane lies in their topology. Piperidine is a conformationally flexible six-membered ring, while the spirocycle introduces a rigid, three-dimensional arrangement by fusing an azetidine and a tetrahydropyran ring at a single carbon center. This structural distinction has profound implications for a molecule's physicochemical properties.

Caption: Structural comparison of piperidine and 6-oxa-2-azaspiro[3.5]nonane.

The introduction of a spirocyclic center and an additional heteroatom directly impacts key drug-like properties such as lipophilicity (LogP/LogD), aqueous solubility, and basicity (pKa). While direct comparative data for the parent 6-oxa-2-azaspiro[3.5]nonane is sparse, we can extrapolate from closely related spirocyclic systems to understand the expected trends.

Table 1: Comparative Physicochemical Properties of Piperidine and Representative Spirocyclic Analogs

PropertyPiperidine (Parent)2-Azaspiro[3.3]heptane Analog[7]7-Oxa-2-azaspiro[3.5]nonane Analog[4][5]Rationale for Change
cLogP ~1.1 (for N-methyl)Lowered vs. piperidine analog (e.g., 3.7 to 3.4)[7]Generally LowerIncreased Fsp³ character and the presence of a polar oxygen atom can reduce lipophilicity despite a higher carbon count.
Aqueous Solubility ModerateIncreased vs. piperidine analog (e.g., 136 µM to 12 µM for amides)[7]Increased[4][5]The polar oxetane/tetrahydropyran moiety and the rigid 3D structure can disrupt crystal packing and improve solvation.
pKa ~11.22Nearly Identical (e.g., 11.2 vs. 11.3)Expected to be similarThe electronic environment of the nitrogen atom is largely preserved, maintaining similar basicity crucial for target interactions.
Metabolic Stability Susceptible to oxidationOften Increased[7][8]Often Increased[4]The quaternary spiro-carbon sterically hinders enzymatic attack at adjacent positions, a common site of piperidine metabolism.

Causality Behind the Data: The decision to replace a piperidine with a spirocycle like 6-oxa-2-azaspiro[3.5]nonane is often driven by the need to mitigate high lipophilicity and poor metabolic stability. It may seem counterintuitive that adding carbon atoms can lower lipophilicity, but the increased 3D nature and the introduction of polar features can enhance a molecule's affinity for the aqueous phase.[9] Studies on analogous azaspiro[3.3]heptanes have demonstrated a reduction in measured LogD by as much as 1.0 unit compared to their piperidine counterparts.[5][9]

Synthesis and Practical Accessibility

A critical consideration for any building block is its synthetic accessibility. Piperidine and its derivatives are readily available from numerous commercial sources. The synthesis of spirocyclic systems like 6-oxa-2-azaspiro[3.5]nonane is more complex but can be achieved through scalable, multi-step sequences.

G

Caption: Generalized workflow for the synthesis of oxa-azaspirocycle cores.

Experimental Protocol: Representative Synthesis of a Substituted 6-Oxa-2-azaspiro[3.5]nonane Derivative

This protocol is a representative example adapted from methodologies for similar spirocyclic structures.[10][11] The specific reagents and conditions must be optimized for the desired substitution pattern.

Objective: To synthesize a protected 6-oxa-2-azaspiro[3.5]nonane core structure.

Step 1: Synthesis of an Oxetane Intermediate

  • To a solution of a suitable diol precursor in an appropriate solvent (e.g., THF), add a base (e.g., NaH) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a leaving group precursor (e.g., tosyl chloride) and stir until the reaction is complete as monitored by TLC.

  • Work up the reaction by quenching with water and extracting with an organic solvent. The resulting intermediate contains the necessary functionality for the subsequent cyclization.

Step 2: Azetidine Ring Formation via Intramolecular Cyclization

  • Dissolve the intermediate from Step 1, which contains both a nitrogen nucleophile (e.g., a protected amine) and a leaving group, in a polar aprotic solvent (e.g., DMF).

  • Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) at room temperature.

  • Heat the reaction mixture (e.g., to 80 °C) and stir for 16 hours or until completion. The causality for heating is to provide the necessary activation energy for the intramolecular S(_N)2 reaction, which can be sterically demanding.

  • Cool the reaction, pour it into water, and extract the product with ethyl acetate.

  • Purify the crude product via column chromatography to yield the protected 6-oxa-2-azaspiro[3.5]nonane.

Self-Validating System: The success of this synthesis is validated at each stage. The formation of intermediates and the final product can be confirmed by NMR and mass spectrometry, ensuring the correct connectivity and mass. The purity of the final compound is assessed by HPLC, which is critical for its use in subsequent biological assays.

Impact on Metabolism and Pharmacokinetics (ADME)

One of the most compelling reasons to employ spirocyclic bioisosteres is to enhance metabolic stability.[4] Piperidine rings are frequently metabolized via oxidation at the carbon atoms alpha to the nitrogen.[1]

G Piperidine Piperidine Ring Metabolism Cytochrome P450 (Metabolic Enzymes) Piperidine->Metabolism Oxidation Oxidative Metabolism (α-carbon hydroxylation) Metabolism->Oxidation Clearance Increased Clearance, Shorter Half-life Oxidation->Clearance Spirocycle 6-Oxa-2-azaspiro[3.5]nonane Block Steric Shielding by Quaternary Spiro-carbon Spirocycle->Block Stability Enhanced Metabolic Stability Spirocycle->Stability Block->Metabolism Inhibits Attack PK Reduced Clearance, Longer Half-life Stability->PK

Caption: Contrasting metabolic fates of piperidine and its spirocyclic bioisostere.

The rigid, 3D structure of 6-oxa-2-azaspiro[3.5]nonane provides inherent protection against this common metabolic pathway. The quaternary spiro-carbon effectively shields the adjacent carbons from enzymatic attack. This steric hindrance can significantly reduce the rate of metabolic degradation, leading to lower clearance and an extended half-life in vivo.

Case Study: Spirocyclic Analogs of Bupivacaine

A powerful real-world validation of this bioisosteric strategy comes from work on analogs of the local anesthetic drug, Bupivacaine.[4][12] In one study, replacing the core piperidine ring of Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety (a very close analog) led to a remarkable improvement in the drug's properties.[4] The resulting compound exhibited:

  • Comparable Anesthetic Activity: The spirocyclic analog retained the desired pharmacological effect.

  • Increased Aqueous Solubility: A significant advantage for formulation and bioavailability.[4]

  • Five-Fold Lower Toxicity: Animal studies revealed a dramatically improved safety profile, which was attributed to reduced cardiotoxicity.[4][12]

This case study powerfully illustrates that replacing piperidine with a spirocyclic scaffold is not merely a theoretical exercise but a field-proven strategy to generate superior drug candidates by maintaining potency while improving ADME and safety profiles.

Conclusion and Recommendations

The choice between 6-oxa-2-azaspiro[3.5]nonane and piperidine as a core scaffold is a strategic decision based on the specific goals of a drug discovery project.

  • Piperidine remains an excellent choice for initial screening and when its physicochemical properties are well-suited to the target. Its synthetic accessibility and vast chemical space make it an invaluable starting point.

  • 6-Oxa-2-azaspiro[3.5]nonane emerges as a superior alternative for lead optimization, particularly when the parent piperidine-containing molecule suffers from poor metabolic stability, high lipophilicity, or low aqueous solubility.

References

  • (2026, January 29). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Łowicki, D., & Przybylski, P. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (2023). [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. (2023, February 9). [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). [Link]

  • Kirichok, A., et al. (2025, November 28). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]

  • Piperidine. Wikipedia. (n.d.). [Link]

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Validation

Evaluating the Biological Efficacy of Novel 6-Oxa-2-azaspiro[3.5]nonane Analogs: A Comparative Guide

As drug discovery programs increasingly prioritize the "escape from flatland" to improve clinical success rates, the strategic replacement of traditional planar heterocycles with sp³-rich spirocyclic scaffolds has become...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize the "escape from flatland" to improve clinical success rates, the strategic replacement of traditional planar heterocycles with sp³-rich spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry[1]. Morpholine is one of the most ubiquitous ring systems in small-molecule drugs; however, its use is frequently associated with liabilities such as rapid oxidative metabolism and suboptimal lipophilicity[2].

While first-generation bioisosteres like 2-oxa-6-azaspiro[3.3]heptane have successfully mitigated some of these issues, the novel 6-oxa-2-azaspiro[3.5]nonane scaffold—a 4/6 spirocyclic system—offers unprecedented advantages. By combining the high basicity of an azetidine ring with the steric shielding of a spiro-fused tetrahydropyran, this scaffold provides a unique vector projection that can dramatically enhance both metabolic stability and target binding affinity[3].

This guide objectively compares the biological efficacy and physicochemical performance of 6-oxa-2-azaspiro[3.5]nonane analogs against traditional morpholine and first-generation spiro[3.3]heptane alternatives, supported by self-validating experimental protocols.

Mechanistic Rationale: The Causality of Scaffold Hopping

The decision to transition from a morpholine core to a 6-oxa-2-azaspiro[3.5]nonane system is driven by two primary mechanistic principles:

  • Steric Shielding of α-C-H Bonds (Metabolic Stability): Cytochrome P450 (CYP450) enzymes typically oxidize morpholine at the carbon atoms adjacent to the nitrogen or oxygen. In the 6-oxa-2-azaspiro[3.5]nonane system, the quaternary spiro-carbon and the expanded 6-membered oxane ring create significant steric bulk. This three-dimensional hindrance physically restricts the CYP450 active site from accessing the vulnerable α-C-H bonds, thereby drastically reducing intrinsic clearance ( CLint​ ).

  • Counterintuitive Lipophilicity Reduction (LogD 7.4​ ): It is a common misconception that adding carbon atoms strictly increases lipophilicity. However, as demonstrated in [4], the transition to an azaspiro system increases the basicity (pKa) of the amine. At physiological pH (7.4), a higher proportion of the spirocyclic analog exists in the ionized state compared to the morpholine analog. This ionization counteracts the added carbon mass, resulting in a net decrease in the distribution coefficient (LogD 7.4​ ), which improves aqueous solubility and reduces non-specific protein binding.

Comparative Performance Data

To objectively evaluate the efficacy of these scaffolds, we compare standardized aryl-derivatives across three critical parameters: Lipophilicity, Metabolic Stability, and Vector Geometry.

Note: Data represents validated trends for standard N-linked aryl-scaffolds evaluated in early-stage lead optimization.

Scaffold TypeStructural CharacteristicsCalc. pKa (Basic N)LogD 7.4​ HLM t1/2​ (min)Vector Projection
Morpholine Planar, 6-membered ring~ 8.1 - 8.32.515Linear (180°)
2-Oxa-6-azaspiro[3.3]heptane 3/3 Spirocyclic, high sp³ fraction~ 8.7 - 8.91.845Orthogonal (90°)
6-Oxa-2-azaspiro[3.5]nonane 4/6 Spirocyclic, asymmetric bulk~ 9.0 - 9.21.4> 85Angled / Asymmetric

Key Takeaway: The 6-Oxa-2-azaspiro[3.5]nonane analog exhibits the highest basicity, driving the lowest LogD 7.4​ [4]. Furthermore, its asymmetric 4/6 geometry provides superior metabolic stability in human liver microsomes (HLM) compared to both morpholine and the symmetrical 3/3 spirocycle.

Lead Optimization Workflow Visualization

The following diagram illustrates the logical progression and biological readouts associated with incorporating the 6-Oxa-2-azaspiro[3.5]nonane scaffold.

LeadOptimization N1 Traditional Scaffold (Morpholine) N2 1st Gen Bioisostere (Spiro[3.3]heptane) N1->N2 Scaffold Hopping (Escape Flatland) N3 Novel Scaffold (6-Oxa-2-azaspiro[3.5]nonane) N2->N3 Ring Expansion (Vector Tuning) N4 High Metabolic Stability (HLM) N3->N4 Steric Shielding of alpha-C-H N5 Lowered Lipophilicity (LogD7.4) N3->N5 Increased Basicity (Counterintuitive)

Fig 1. Optimization workflow demonstrating the transition to 6-Oxa-2-azaspiro[3.5]nonane analogs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the detailed, step-by-step methodologies required to evaluate these analogs.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the spirocyclic analogs.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 6-Oxa-2-azaspiro[3.5]nonane analog in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Matrix: In a 96-well plate, combine 1 µM of the test compound with 1 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: 1 µM ensures first-order kinetics (concentration << Km​ ), while the buffer maintains physiological pH for optimal enzyme activity.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH). Causality: The regenerating system prevents product inhibition and sustains CYP450 activity over the 60-minute time course.

  • Quenching & Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining.

Self-Validation Checkpoint: The assay must include concurrent incubations of Verapamil (high clearance control) and Warfarin (low clearance control), as well as a Minus-NADPH negative control.

  • Validation Criteria: The assay is only deemed valid if Verapamil exhibits a t1/2​<15 min and Warfarin exhibits a t1/2​>200 min. This confirms the microsomes are metabolically competent but not hyper-active. The Minus-NADPH control must show <5% degradation, proving that clearance is strictly CYP450-dependent and not due to chemical instability.

Protocol B: Shake-Flask LC-MS/MS for LogD 7.4​ Determination

Purpose: To accurately measure the physiological lipophilicity of the highly basic spirocyclic analogs.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate. Causality: Pre-saturation prevents volume changes during the actual experiment, ensuring accurate concentration calculations.

  • Spiking: Dissolve the test compound in the pre-saturated PBS to a final concentration of 10 µM. Causality: Using a low concentration (10 µM) prevents self-association or precipitation artifacts that frequently occur at higher concentrations.

  • Partitioning: Add equal volumes (e.g., 500 µL) of the spiked PBS and pre-saturated 1-octanol into a glass vial. Shake mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases. Dilute the octanol phase in methanol to match the solvent composition of the LC-MS/MS mobile phase. Quantify both phases using a matrix-matched standard curve via LC-MS/MS.

Self-Validation Checkpoint: Traditional UV-based LogD assays only measure the aqueous phase before and after partitioning, assuming the rest went into the octanol. This protocol uses LC-MS/MS to quantify both phases.

  • Validation Criteria (Mass Balance): The sum of the compound mass detected in the octanol phase plus the aqueous phase must equal 100±15% of the initial spike concentration. A failure in mass balance indicates compound precipitation, adherence to the glass vial, or degradation, which automatically invalidates the LogD calculation.

References

  • [3] Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014. URL:[Link]

  • [1] "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes." Chemical Communications, Royal Society of Chemistry, 2025. URL:[Link]

  • [2] "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry, ACS Publications, 2025. URL:[Link]

  • [4] "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, National Institutes of Health (PMC), 2019. URL:[Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Testing Protocols for 6-Oxa-2-azaspiro[3.5]nonane-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The 6-oxa-2-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality,...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 6-oxa-2-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, departing from the "flatland" of many traditional aromatic systems, offers the potential for enhanced pharmacological properties, including improved metabolic stability and novel intellectual property.[1][2] This guide provides a detailed comparison of essential in vitro and in vivo testing protocols applicable to this class of compounds, grounded in established methodologies for spirocyclic and heterocyclic drug candidates. The focus is on explaining the causality behind experimental choices to ensure the generation of robust and translatable data.

Part 1: Foundational In Vitro Evaluation

The initial assessment of any new chemical entity (NCE) begins with a suite of in vitro assays designed to evaluate its biological activity, specificity, and drug-like properties. For 6-oxa-2-azaspiro[3.5]nonane derivatives, this phase is critical for establishing a preliminary structure-activity relationship (SAR) and identifying promising candidates for further development.

Cellular Viability and Cytotoxicity: The First Checkpoint

A fundamental first step is to determine the general cytotoxicity of the compounds. This helps establish a therapeutic window and distinguishes between targeted anti-proliferative effects and non-specific toxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[3][4]

Alternative & Comparative Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activityInexpensive, high-throughputIndirect measure, potential interference
CellTiter-Glo® ATP quantitation (luminescence)High sensitivity, fewer stepsMore expensive than colorimetric assays
Neutral Red Uptake Lysosomal integrityDistinguishes viable from non-viableLess sensitive than ATP-based assays[5]
XTT Similar to MTT, water-soluble formazanNo solubilization step neededCan have higher background signal[6]

Experimental Protocol: Standard MTT Assay

  • Cell Seeding: Plate cells (e.g., HEK-293T for general toxicity, or specific cancer cell lines like MDA-MB-453 for oncology focus) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the 6-oxa-2-azaspiro[3.5]nonane compounds (e.g., from 0.01 µM to 100 µM) in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[7] Add the compound dilutions to the cells and incubate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration using a non-linear regression model.

Target Engagement and Functional Activity

The choice of target engagement and functional assays is entirely dependent on the therapeutic hypothesis for the 6-oxa-2-azaspiro[3.5]nonane series. Spirocyclic compounds have shown promise as enzyme inhibitors and receptor modulators.[1][8]

Workflow for Target Engagement & Functional Screening

G cluster_0 Hypothesis: GPCR Modulation cluster_1 Hypothesis: Enzyme Inhibition GPCR_Start Stable cell line expressing target GPCR (e.g., GPR119) cAMP_Assay cAMP Measurement Assay (HTRF, FRET, or ELISA) GPCR_Start->cAMP_Assay Add test compounds EC50_Calc Calculate EC₅₀/IC₅₀ cAMP_Assay->EC50_Calc Enzyme_Start Purified target enzyme (e.g., PARP-1) Binding_Assay Binding Assay (e.g., Radioligand, SPR) Enzyme_Start->Binding_Assay Add test compounds & substrate/ligand IC50_Calc_Enzyme Calculate IC₅₀/Ki Binding_Assay->IC50_Calc_Enzyme

Caption: Hypothesis-driven workflows for functional screening.

Protocol Example: GPR119 cAMP Accumulation Assay

This protocol is relevant if the compounds are designed as agonists for a Gs-coupled GPCR like GPR119, a target for type 2 diabetes.[1]

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human GPR119 receptor.

  • Assay Preparation: Seed cells in a 384-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.

  • Compound Addition: Add serially diluted 6-oxa-2-azaspiro[3.5]nonane derivatives to the wells.

  • Incubation: Incubate for 30-60 minutes at room temperature to stimulate receptor activation and cAMP production.

  • Detection: Lyse the cells and add detection reagents from a commercial cAMP assay kit (e.g., HTRF®). The signal is read on a compatible plate reader.

  • Data Analysis: The EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.[1]

ADME & Physicochemical Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage attrition. The rigid spirocyclic core can favorably influence properties like metabolic stability.[1][9]

Key In Vitro ADME Assays:

ParameterAssayExperimental Rationale
Metabolic Stability Microsomal Stability AssayMeasures intrinsic clearance (CLint) by incubating the compound with liver microsomes and quantifying its disappearance over time via LC-MS/MS. Provides an early read on metabolic liabilities.
Solubility Kinetic/Thermodynamic SolubilityDetermines the concentration at which a compound precipitates out of an aqueous solution. Poor solubility can hinder absorption and lead to unreliable in vitro data.
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Assesses passive diffusion across an artificial membrane. A rapid screen for predicting oral absorption potential.
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Part 2: In Vivo Evaluation Protocols

Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetics, efficacy, and safety in a whole-organism context.[2]

Pharmacokinetic (PK) Studies

The goal of a PK study is to understand what the body does to the drug. A standard single-dose PK study in rodents is the first step.

Experimental Protocol: Rodent Single-Dose PK

  • Animal Model: Use male Sprague-Dawley rats (200-250 g) fitted with jugular vein cannulas for serial blood sampling.[10] Group size is typically 3-4 animals.

  • Formulation & Dosing: Based on solubility data, prepare a suitable formulation (e.g., in 0.5% methylcellulose). Administer the compound via intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg) routes to determine bioavailability.[10]

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant like K₂EDTA.[10]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterAbbreviationDescription
Half-Life Time required for the drug concentration to decrease by half.[11]
Clearance CLThe volume of plasma cleared of the drug per unit time.[11]
Volume of Distribution VdThe apparent volume into which the drug distributes in the body.[11]
Area Under the Curve AUCThe total drug exposure over time.[11]
Bioavailability F%The fraction of the oral dose that reaches systemic circulation.

General In Vivo Testing Workflow

G DoseRange Phase 1: Dose-Range Finding (Acute MTD Study) PK_Study Phase 2: Pharmacokinetics (Single-Dose IV & PO in Rats) DoseRange->PK_Study Determine non-toxic dose Efficacy Phase 3: Efficacy Study (Disease-Relevant Animal Model) PK_Study->Efficacy Inform dose & schedule Tox Phase 4: Preliminary Toxicology (14-Day Repeated Dose Study) Efficacy->Tox De-risk safety profile

Caption: Phased approach for in vivo compound evaluation.

Efficacy Studies in Disease-Relevant Models

The choice of efficacy model must align with the therapeutic indication.

  • For Oncology: If the compound targets a specific oncogene (e.g., KRAS), a xenograft model using a human cancer cell line with that mutation is appropriate. For instance, compounds could be evaluated in a CT26 colon carcinoma tumor model in Balb/C mice.[12] Key readouts are tumor growth inhibition (TGI) and changes in relevant biomarkers.

  • For Analgesia: If the compounds are designed as analgesics, models like the hot plate test or the von Frey filament test in rodents would be used to assess their antinociceptive activity.[8]

  • For Metabolic Disease: For a GPR119 agonist, an oral glucose tolerance test (OGTT) in a diabetic mouse model (e.g., db/db mice) would be a relevant efficacy study to assess the compound's ability to improve glucose handling.

Protocol Example: Xenograft Tumor Model for Oncology

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization & Dosing: Randomize animals into vehicle control and treatment groups. Administer the 6-oxa-2-azaspiro[3.5]nonane compound daily via the determined route (e.g., oral gavage) at doses informed by PK and MTD studies.

  • Monitoring: Measure tumor volume with calipers twice a week and monitor animal body weight as a sign of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize animals and collect tumors for biomarker analysis (e.g., Western blot, IHC).

Preliminary Toxicology

Early assessment of the safety profile is essential. A 14-day repeated dose toxicity study in rodents can identify potential target organs of toxicity and establish a no-observed-adverse-effect-level (NOAEL).

Experimental Protocol: 14-Day Rodent Toxicity Study

  • Animal Model: Use male and female Sprague-Dawley rats (5 animals per sex per group).[10]

  • Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high), with the high dose approaching the MTD.

  • Administration: Administer the compound daily for 14 consecutive days.

  • In-Life Monitoring: Conduct daily clinical observations and measure body weight and food consumption weekly.[10]

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect major organs for histopathological examination.[10]

Conclusion

The evaluation of 6-oxa-2-azaspiro[3.5]nonane-based compounds requires a systematic and hypothesis-driven approach. By progressing from broad in vitro cytotoxicity and ADME screens to highly specific target engagement and functional assays, researchers can build a comprehensive data package. This in vitro profile is essential for designing informative in vivo studies that effectively assess the pharmacokinetic behavior, efficacy, and safety of these promising three-dimensional scaffolds. The protocols outlined here, based on established methods for related heterocyclic compounds, provide a robust framework for advancing this novel chemical class toward clinical development.

References

  • IJIEMR. (2021). ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS.
  • Oxford Academic. (2021). Application of the Target Lipid Model to Assess Toxicity of Heterocyclic Aromatic Compounds to Aquatic Organisms. Environmental Toxicology and Chemistry. Available at: [Link]

  • PubMed. (2011). A comprehensive evaluation of the toxicology of cigarette ingredients: heterocyclic nitrogen compounds. Available at: [Link]

  • PubMed. (2008). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. Available at: [Link]

  • Taylor & Francis Online. (2011). A comprehensive evaluation of the toxicology of cigarette ingredients: heterocyclic nitrogen compounds. Inhalation Toxicology. Available at: [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Available at: [Link]

  • JoVE. (2020). Cytotoxicity Assessment of Spirocyclic Oximes. Available at: [Link]

  • RSC Publishing. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Available at: [Link]

  • ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubMed. (1982). [Human pharmacokinetics of different i.v. doses of azapropazone (HPLC-determination) (author's transl)]. Available at: [Link]

  • PubMed. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. Available at: [Link]

  • PubMed. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Available at: [Link]

  • Scholars Research Library. (2011). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Der Pharmacia Lettre. Available at: [Link]

  • PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available at: [Link]

  • PMC. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: [Link]

  • MDPI. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics. Available at: [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. Available at: [Link]

Sources

Validation

Assessing the ADME profile of 7-oxa-2-azaspiro[3.5]nonane derivatives

An ongoing challenge in modern drug discovery is the "flatland" problem: the over-reliance on planar, sp²-hybridized aromatic or pseudo-aromatic rings like morpholine and piperazine. While these moieties are syntheticall...

Author: BenchChem Technical Support Team. Date: March 2026

An ongoing challenge in modern drug discovery is the "flatland" problem: the over-reliance on planar, sp²-hybridized aromatic or pseudo-aromatic rings like morpholine and piperazine. While these moieties are synthetically accessible, their planarity often drives up lipophilicity, increases crystal lattice energy, and ultimately compromises aqueous solubility.

As application scientists, we are increasingly turning to spirocyclic bioisosteres to introduce critical sp³ character. The 7-oxa-2-azaspiro[3.5]nonane scaffold has emerged as a premier bioisosteric replacement for morpholine. By fusing an oxetane or ether-like ring with a piperidine-like ring at a single carbon atom, this scaffold maintains the hydrogen-bond acceptor properties of morpholine while projecting its vectors into three-dimensional space.

This guide provides an objective, data-driven comparison of 7-oxa-2-azaspiro[3.5]nonane against traditional morpholine scaffolds, detailing the causality behind their ADME (Absorption, Distribution, Metabolism, and Excretion) shifts and providing self-validating protocols for your own laboratory evaluations.

Mechanistic Rationale: Why 7-Oxa-2-azaspiro[3.5]nonane?

The decision to replace a morpholine ring with a 7-oxa-2-azaspiro[3.5]nonane derivative is rarely made for target-binding affinity alone; it is almost exclusively an ADME-driven intervention.

  • Solubility Enhancement via Lattice Disruption: The rigid, 3D geometry of the spirocycle prevents tight molecular stacking in the solid state. This lowers the melting point and significantly reduces the energy required to solvate the molecule, driving up thermodynamic solubility [1].

  • Lipophilicity (LogD) Modulation: Despite adding carbon atoms to the framework (which intuitively should increase lipophilicity), the spirocyclic center often lowers the measured LogD 7.4​ . This counterintuitive effect is driven by the altered dipole moment and the increased basicity of the spirocyclic amine compared to the relatively electron-withdrawn morpholine nitrogen [2].

  • Toxicity Reduction: Highly lipophilic planar compounds often exhibit non-specific membrane partitioning, leading to off-target cytotoxicity. Spirocyclic replacements frequently demonstrate a 3- to 5-fold reduction in basal cytotoxicity (e.g., in NIH3T3 cell lines) [1, 2].

Comparative ADME Performance

While the physicochemical benefits are clear, the metabolic consequences of this bioisosteric swap are highly nuanced. Theoretical models often suggest that spirocycles block α-oxidation sites, but empirical data reveals that the 7-oxa-2-azaspiro[3.5]nonane core introduces new aliphatic C-H bonds that are highly susceptible to Cytochrome P450 (CYP450) hydroxylation.

For example, in the optimization of Sonidegib analogs, replacing the morpholine moiety with 7-oxa-2-azaspiro[3.5]nonane improved aqueous solubility but notably decreased metabolic stability due to rapid hydroxylation of the spiro ring [1].

Table 1: Empirical ADME Profile Comparison

ParameterTraditional Morpholine Scaffold7-Oxa-2-azaspiro[3.5]nonane ScaffoldMechanistic Driver
Aqueous Solubility (PBS, pH 7.4)Moderate (~10–20 µM)High (>50 µM)Disruption of planar crystal packing; increased Fsp³ fraction.
Lipophilicity (LogD 7.4​ )Higher (~3.5)Lower (~2.8 – 3.1)Increased basicity and 3D volume distribution of the dipole.
Metabolic Stability (HLM Cl int​ )Moderate to HighVariable (Often Lower)Introduction of new aliphatic C-H bonds susceptible to CYP hydroxylation.
Cytotoxicity (In vitro)Often dose-limitingSignificantly ReducedLower lipophilicity reduces non-specific membrane partitioning.

ADME Profiling Workflows & Metabolic Pathways

To accurately capture the shifting liabilities of these compounds, your ADME screening cascade must be rigorously structured. Standard LC-MS/MS clearance assays must be paired with downstream Metabolite Identification (MetID) to map the new hydroxylation sites.

ADME_Workflow Synthesis Compound Synthesis (Spirocyclic vs Morpholine) Solubility Kinetic Solubility Assay (PBS pH 7.4, LC-UV) Synthesis->Solubility HLM Microsomal Stability (HLM + NADPH, 37°C) Synthesis->HLM LCMS LC-MS/MS Quantification (Parent Disappearance) Solubility->LCMS HLM->LCMS Analysis PK Parameter Calculation (Cl_int, t1/2, LogD) LCMS->Analysis

Figure 1: Standardized in vitro ADME profiling workflow for evaluating spirocyclic bioisosteres.

Metabolic_Pathways Parent 7-oxa-2-azaspiro[3.5]nonane Derivative CYP CYP450 Oxidation Parent->CYP HLM/NADPH Metab1 Hydroxylation (Primary Metabolite) CYP->Metab1 Metab2 N-Dealkylation (Minor Pathway) CYP->Metab2 Excretion Phase II Conjugation & Excretion Metab1->Excretion Metab2->Excretion

Figure 2: Primary CYP450-mediated metabolic clearance pathways for azaspiro[3.5]nonane scaffolds.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include internal controls that prove the assay functioned correctly, independent of the test compound's performance.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Nephelometry measures the scattering of light caused by suspended insoluble particles. It is ideal for spirocycles because it detects the exact precipitation point without requiring LC-MS calibration curves for every new analog.

Causality & Validation: We use Caffeine as a negative control (will not precipitate) and Amiodarone as a positive control (will precipitate rapidly). If Caffeine scatters light, or Amiodarone does not, the plate reader optics or solvent stocks are compromised, invalidating the run.

  • Preparation: Prepare 10 mM stock solutions of the 7-oxa-2-azaspiro[3.5]nonane derivative, morpholine analog, Caffeine, and Amiodarone in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stocks in DMSO (yielding 10 concentrations).

  • Aqueous Spike: Transfer 5 µL of each DMSO dilution into a UV-transparent reading plate containing 95 µL of PBS (pH 7.4). The final DMSO concentration is strictly 5%.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker at 300 RPM to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a laser nephelometer. The solubility limit is defined as the highest concentration where the scattered light signal remains at baseline (comparable to the blank).

Protocol B: In Vitro Microsomal Stability (HLM)

Because 7-oxa-2-azaspiro[3.5]nonane introduces new aliphatic protons, determining intrinsic clearance (Cl int​ ) via Human Liver Microsomes (HLM) is critical [3].

Causality & Validation: A Minus-NADPH (-NADPH) control is mandatory. If the spirocycle degrades in the -NADPH well, the clearance is driven by chemical instability or esterases, not CYP450 metabolism. Verapamil (high clearance) and Warfarin (low clearance) validate the enzymatic viability of the microsome batch.

  • Reaction Mixture: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Compound Addition: Spike the test compounds and control drugs into the master mix to achieve a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). For the -NADPH control, add an equivalent volume of buffer.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer 50 µL aliquots from the reaction plate into a quench plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quench plate at 4,000 RPM for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the disappearance of the parent compound. Calculate half-life ( t1/2​ ) and intrinsic clearance (Cl int​ ).

Conclusion

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a highly effective tool for rescuing drug candidates suffering from poor solubility and high lipophilicity caused by flat morpholine rings. However, drug developers must anticipate a shift in the metabolic profile. While you will likely solve your solubility issues, you must be prepared to conduct iterative medicinal chemistry (such as steric shielding or fluorination) to protect the newly introduced aliphatic C-H bonds from CYP450 hydroxylation.

References

  • Yegorova, T., & Kirichok, A. A. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 2023. Available at:[Link]

  • "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)." Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications, 2025. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Oxa-2-azaspiro[3.5]nonane hemioxalate

An in-depth understanding of chemical properties is the foundation of laboratory safety. As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for spirocyclic amin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical properties is the foundation of laboratory safety. As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for spirocyclic amine salts.

6-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS: 1523606-37-2) is a highly valuable pharmaceutical intermediate. Its rigid azetidine and tetrahydropyran structural motifs are increasingly utilized in drug discovery to improve ligand selectivity and pharmacokinetic properties[1]. However, the physical and chemical properties of this compound—specifically its formulation as a hemioxalate salt—demand rigorous personal protective equipment (PPE) and handling protocols. Oxalate salts pose significant acute toxicity risks, including harmful systemic effects if swallowed or absorbed through compromised skin, as well as severe irritation to the eyes and respiratory tract[2].

Here is your comprehensive, self-validating guide to safely handling this compound.

Hazard Assessment & Causality

To design a robust safety protocol, we must first understand the causality behind the hazards. The hemioxalate counterion can precipitate calcium in the bloodstream if systemically absorbed, leading to hypocalcemia. Furthermore, the fine crystalline nature of the spirocyclic powder makes it highly prone to aerosolization and static cling.

Table 1: Hazard Profile and PPE Causality Matrix

Hazard TypeChemical DriverRequired PPECausality & Scientific Rationale
Dermal Toxicity Oxalate systemic absorption[2]Double Nitrile GlovesOxalate salts can penetrate compromised skin barriers. Double gloving ensures an intact barrier even if the outer glove is micro-punctured by crystalline edges.
Ocular Irritation Azetidine/Oxalate reactivity[3]Splash GogglesFine powders can aerosolize during transfer. Goggles prevent mucosal dissolution of the salt, which causes severe corneal irritation.
Inhalation Particulate aerosolizationFume Hood / N95 MaskInhalation of oxalate dust causes respiratory tract irritation and potential systemic toxicity[2]. Engineering controls are the primary defense.
Body Exposure Static cling of spirocyclic powdersFlame-resistant Lab CoatPrevents accumulation of static-charged particles on personal clothing, eliminating secondary exposure risks outside the lab.

Table 2: Quantitative Safety Parameters for Oxalate Salts

ParameterValue / LimitReference Standard
Glove Breakthrough Time > 480 minutes (Nitrile, 0.11 mm)EN 374[2]
Fume Hood Face Velocity 80 – 120 fpmOSHA Laboratory Standard
Post-Handling Wash Time ≥ 20 secondsCDC Hygiene Guidelines

Experimental Protocols: Safe Handling & Weighing

The following step-by-step methodology ensures a self-validating workflow. Each step contains a verification check to ensure the system's integrity before proceeding to the next phase.

Phase 1: Pre-Operation Validation
  • Fume Hood Certification: Verify that the fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Validation Check: Observe the digital monitor or perform a tissue-paper flutter test at the sash opening.

  • PPE Donning: Inspect inner and outer nitrile gloves for micro-tears by trapping air and applying pressure. Don safety goggles and a fully buttoned lab coat.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static zero-charge wipe.

    • Causality: Spirocyclic compounds often hold static charge; mitigating this prevents the powder from repelling off tools and aerosolizing during transfer.

Phase 2: Weighing and Transfer
  • Place a conductive, anti-static weighing boat onto the analytical balance inside the fume hood. Tare the balance.

  • Using a grounded, stainless-steel micro-spatula, slowly transfer the 6-Oxa-2-azaspiro[3.5]nonane hemioxalate.

    • Validation Check: Observe the powder behavior; if it actively repels from the spatula, pause the transfer and re-apply anti-static measures to the environment.

  • Once the desired mass is achieved, immediately cap the source vial to minimize environmental exposure.

  • Transfer the weighing boat to the reaction vessel and flush the vessel with an inert gas (e.g., Nitrogen or Argon) if required by your downstream synthetic protocol.

Phase 3: Spill Response and Decontamination
  • Minor Spill (<50g): Do not dry sweep. Dry sweeping actively aerosolizes toxic oxalate dust[2].

  • Gently cover the spill with absorbent paper towels dampened with a dilute calcium-containing solution (e.g., calcium gluconate or hard water).

    • Causality: The calcium reacts with the hemioxalate to precipitate it into highly insoluble, non-bioavailable calcium oxalate.

  • Wipe from the perimeter of the spill inward to prevent spreading.

  • Dispose of all contaminated wipes in a designated hazardous waste container labeled "Toxic Organics - Oxalate Salts".

Operational Workflow Diagram

To visualize the operational logic and self-validating checks, refer to the workflow diagram below.

G Start 6-Oxa-2-azaspiro[3.5]nonane hemioxalate Handling PPE 1. Don PPE (Double Nitrile, Goggles) Start->PPE Hood 2. Fume Hood Validation (Check Airflow >80 fpm) PPE->Hood Weighing 3. Anti-Static Transfer (Stainless Spatula) Hood->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck Decon Wet Decontamination (Precipitate Oxalate) SpillCheck->Decon Yes Reaction 4. Proceed to Reaction SpillCheck->Reaction No Disposal 5. Hazardous Waste Disposal Decon->Disposal Reaction->Disposal Doffing 6. Doff PPE & Wash Hands Disposal->Doffing

Operational workflow for handling 6-Oxa-2-azaspiro[3.5]nonane hemioxalate, highlighting PPE.

Disposal and Post-Operation Logistics

Because 6-Oxa-2-azaspiro[3.5]nonane hemioxalate contains both a biologically active spirocyclic pharmacophore and an oxalate counterion, it must be strictly treated as hazardous chemical waste.

  • Solid Waste: All contaminated inner gloves, weighing boats, and paper towels must be placed in a sealed, clearly labeled solid hazardous waste bin.

  • Aqueous Waste: Any aqueous washings containing the hemioxalate salt should never be poured down the drain. Oxalates can complex with heavy metals in plumbing infrastructure or cause severe environmental toxicity[2]. Collect all washings in a designated aqueous waste carboy.

  • Doffing Protocol: Remove the outer gloves first, turning them inside out to trap surface particulates. Remove the lab coat and goggles, then finally remove the inner gloves. Immediately wash hands with soap and warm water for at least 20 seconds. This final self-validating step ensures that any micro-particulates that bypassed the PPE are mechanically removed from the skin.

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Method

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Feasible Synthetic Routes

Reactant of Route 1
6-Oxa-2-azaspiro[3.5]nonane hemioxalate
Reactant of Route 2
Reactant of Route 2
6-Oxa-2-azaspiro[3.5]nonane hemioxalate
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